molecular formula C10H18N2O2S2 B1353303 Cyclo(-Met-Met) CAS No. 73037-51-1

Cyclo(-Met-Met)

Cat. No.: B1353303
CAS No.: 73037-51-1
M. Wt: 262.4 g/mol
InChI Key: VSOISORJHNBTCV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(-Met-Met), or cyclo(L-Methionyl-L-Methionine), is a diketopiperazine (DKP) consisting of two methionine residues, forming a stable, six-membered ring structure . This configuration lacks charged termini, increasing its lipophilicity and membrane permeability compared to linear peptides, while its conformational rigidity grants it a higher resistance to enzymatic degradation, making it an ideal scaffold for biomedical research . This compound demonstrates significant promise in biological research, particularly for its anti-aging activity in in vitro models. Studies show that Cyclo(-Met-Met) can reduce the accumulation of advanced glycation end products (AGEs) in fibroblasts, a key process associated with age-related skin changes such as wrinkle formation and loss of elasticity . Furthermore, its antioxidant potential is of great interest; the methionine side chains can undergo redox reactions and form sulfur-centered radical cations, potentially stabilizing free radicals and mitigating oxidative stress implicated in ageing and various pathologies . Beyond these applications, certain cyclic dipeptides are investigated for their cytotoxic properties, and Cyclo(-Met-Met) serves as a critical reagent for exploring structure-activity relationships in this domain . Researchers value this compound for its suitability in green synthesis protocols. It can be efficiently prepared with high yield via microwave-assisted cyclization of its linear dipeptide precursor in water, aligning with modern sustainable chemistry principles . Provided as a high-purity characterized solid, it is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c1-15-5-3-7-9(13)12-8(4-6-16-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOISORJHNBTCV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC(C(=O)N1)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H]1C(=O)N[C@H](C(=O)N1)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cyclo(-Met-Met): A Comprehensive Technical Guide on Synthesis, Characterization, and Supramolecular Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclo(-Met-Met), systematically known as cyclo(L-methionyl-L-methionine) or 3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione, is a homochiral cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family. Characterized by a rigid six-membered heterocyclic core and flexible, sulfur-rich methylthioethyl side chains, this molecule serves as a versatile scaffold in drug development, supramolecular chemistry, and nanomaterial templating. This whitepaper provides an authoritative, in-depth analysis of the mechanistic synthesis, physicochemical characterization, and self-validating experimental protocols required to utilize Cyclo(-Met-Met) in advanced research settings.

Mechanistic Overview and Significance

2,5-Diketopiperazines are the smallest naturally occurring cyclic peptides[1]. The structural rigidity of the DKP ring provides high metabolic stability and resistance to proteolysis, making it an ideal pharmacophore[2].

In Cyclo(-Met-Met), the presence of two methionine residues introduces highly reactive thioether groups. These sulfur centers act as potent electron donors, enabling the molecule to:

  • Scavenge Reactive Oxygen Species (ROS): Underpinning its efficacy in anti-aging and cytoprotective therapeutics[3].

  • Coordinate Transition Metals: Facilitating the self-assembly of metallo-supramolecular architectures, such as gold (Au) nanoparticle templates[4].

  • Form Hydrogen-Bonded Networks: The dual hydrogen-bond donor (N-H) and acceptor (C=O) sites on the DKP ring drive the formation of highly ordered supramolecular fibers[5].

Synthesis Strategies

Chemical Synthesis: Microwave-Assisted Green Cyclization

Historically, the synthesis of DKPs required complex Boc/Fmoc protection-deprotection schemes and hazardous organic solvents[6]. Modern synthetic paradigms have shifted toward microwave-assisted cyclization in aqueous media[7].

The Causality of the Method: Water acts as an environmentally benign, high-dielectric solvent that efficiently absorbs microwave energy. Microwave irradiation (typically at 180 °C and 250 W) provides rapid, volumetric heating that overcomes the high activation energy barrier required for the intramolecular aminolysis of the linear L-Met-L-Met dipeptide. As the linear peptide undergoes condensation, water is released. The thermodynamic stability of the resulting six-membered DKP ring acts as a thermodynamic sink, driving the equilibrium toward the cyclic product with near-quantitative yields (>90%) while minimizing the risk of thermal racemization[7].

SynthesisWorkflow cluster_0 Green Synthesis Pathway cluster_1 Downstream Applications N1 L-Met-L-Met (Linear Precursor) N2 Microwave Heating (180°C, H2O, 10 min) N1->N2 Dispersion (30 mM) N3 Cyclo(-Met-Met) (DKP Ring) N2->N3 Intramolecular Aminolysis (-H2O) N4 Supramolecular Fibers N3->N4 H-Bonding Self-Assembly N6 Anti-Aging Cosmeceuticals N3->N6 ROS Scavenging N5 Au(I) Nanoparticle Templating N4->N5 Thioether Coordination

Figure 1: Microwave-assisted green synthesis of Cyclo(-Met-Met) and its downstream applications.

Enzymatic Biosynthesis via Cyclodipeptide Synthases (CDPS)

In biological systems, the DKP scaffold is assembled by cyclodipeptide synthases (CDPSs)[8]. Unlike nonribosomal peptide synthetases (NRPSs), CDPSs hijack aminoacyl-tRNAs directly from the cell's ribosomal translation machinery. The enzyme catalyzes the formation of the first peptide bond to create an enzyme-bound dipeptidyl intermediate, followed by intramolecular cyclization to release the DKP scaffold[8]. This pathway ensures absolute stereochemical fidelity.

CDPSPathway N1 Met-tRNA (Aminoacyl Donor) N2 Cyclodipeptide Synthase (CDPS Enzyme) N1->N2 Substrate Hijacking N3 Enzyme-Bound Dipeptidyl Intermediate N2->N3 First Peptide Bond N4 Cyclo(-Met-Met) (Base Scaffold) N3->N4 Cyclization & Release N5 Tailoring Enzymes (e.g., Methyltransferases) N4->N5 Post-Translational Mod N6 Functionalized Met-Met Derivatives N5->N6 Structural Diversification

Figure 2: Enzymatic biosynthesis of the Cyclo(-Met-Met) scaffold via cyclodipeptide synthases.

Physicochemical Characterization

Conformational Analysis and Vibrational Spectroscopy

The conformation of the six-membered DKP ring is highly dependent on its side chains. While unsubstituted DKPs like cyclo(Gly-Gly) can adopt planar conformations, Cyclo(-Met-Met) adopts a twisted boat conformation (C2 symmetry) in the solid state[9]. Causality: The steric bulk of the two methylthioethyl side chains, combined with the energetic demands of the crystal lattice's intermolecular hydrogen-bonding network, forces the ring out of planarity to minimize torsional strain[9].

Vibrational spectroscopy (FT-IR and Raman) provides definitive proof of cyclization. The transition from a linear dipeptide to a DKP is marked by the disappearance of carboxylate/ammonium stretching bands and the emergence of distinct cis-amide bands[9].

Quantitative Data Summary

Table 1: Physicochemical and Spectral Properties of Cyclo(-Met-Met)

Property / ParameterValue / CharacteristicAnalytical Method
Molecular Formula C₁₀H₁₈N₂O₂S₂Elemental Analysis
Exact Mass 262.08 DaHigh-Resolution MS
ESI-MS (Positive Mode) m/z 263.1 [M+H]⁺, 285.1 [M+Na]⁺Mass Spectrometry
Conformation (Solid State) Twisted Boat (C2 Symmetry)X-Ray Crystallography[9]
IR Amide I (C=O Stretch) ~1660 – 1663 cm⁻¹FT-IR / Raman Spectroscopy[9]
IR Amide II (C-N / N-H) ~1506 cm⁻¹FT-IR Spectroscopy[9]
N-H Stretching ~3160 – 3185 cm⁻¹FT-IR Spectroscopy[10]
¹H-NMR Shift (α-CH) Upfield shift (Δ = 0.5–0.6 ppm) vs. linear¹H-NMR (D₂O / CD₃OD)[11]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Microwave-Assisted Synthesis of Cyclo(-Met-Met)
  • Precursor Preparation: Disperse the linear dipeptide L-Met-L-Met (30 mM) in 1.0 mL of Milli-Q water within a microwave-safe glass vial[3].

    • Validation Checkpoint 1: Ultrasonicate the mixture at 50 °C for 5 minutes. The solution must transition from a heterogeneous suspension to a uniform dispersion to prevent localized superheating.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Heat to 180 °C at 250 W for exactly 10 minutes[3].

    • Validation Checkpoint 2: Monitor the real-time pressure and temperature curves on the reactor's telemetry. A sudden pressure spike indicates unwanted degradation (e.g., decarboxylation) rather than controlled cyclization.

  • Product Isolation: Flash-freeze the reaction mixture in liquid nitrogen and lyophilize (freeze-dry) for 24 hours to remove the aqueous solvent[3].

    • Validation Checkpoint 3: Gravimetric yield calculation. A successful, clean cyclization will yield a white powder at >90% theoretical mass.

  • Purification: If partial racemization is suspected, purify the homochiral DKP via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.05% TFA)[11].

Protocol B: Spectroscopic Characterization Workflow
  • Mass Confirmation: Dissolve 1 mg of the lyophilized powder in LC-MS grade methanol. Inject into an ESI-MS system operating in positive ion mode.

    • Validation Checkpoint 1: The presence of a dominant peak at m/z 263.1[M+H]⁺ and the absence of the linear precursor mass (m/z 281.1) confirms complete dehydration and cyclization.

  • Structural Elucidation (NMR): Dissolve 5 mg of the product in CD₃OD or D₂O. Acquire ¹H and ¹³C NMR spectra[11].

    • Validation Checkpoint 2: Analyze the α-CH proton chemical shifts. The constrained geometry of the DKP ring induces a distinct upfield shift (Δ = 0.5–0.6 ppm) relative to the linear L-Met-L-Met precursor[11].

  • Vibrational Profiling: Perform solid-state FT-IR using an ATR (Attenuated Total Reflectance) accessory.

    • Validation Checkpoint 3: Confirm the presence of the sharp cis-amide I band at ~1660 cm⁻¹[9]. The absence of a broad band at ~1700-1750 cm⁻¹ validates the complete consumption of the terminal carboxylic acid.

Biological and Material Applications

Supramolecular Fibers and Nanomaterial Templating

The rigid DKP core of Cyclo(-Met-Met) readily self-assembles into highly ordered columnar stacks and supramolecular fibers via intermolecular hydrogen bonding[4]. The outward-facing thioether groups of the methionine residues act as highly specific coordination sites for soft Lewis acids. Researchers have successfully utilized Cyclo(-Met-Met) supramolecular fibers as structural templates to coordinate Gold(I) ions, subsequently reducing them to form perfectly aligned, wire-assembled gold nanoparticles[4].

Anti-Aging and Cytoprotective Therapeutics

Cyclo(-Met-Met) exhibits excellent cytocompatibility and profound anti-aging properties in human fibroblast cell cultures[3]. The mechanism of action is dual-fold: the DKP ring provides exceptional skin penetration capabilities, while the thioether side-chains act as sacrificial antioxidants, neutralizing reactive oxygen species (ROS) and preventing Fenton reaction-induced oxidative stress in aging tissues[7].

References

  • Kurbasic, M., et al. (2022). "Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity." Molecules (MDPI). Available at: [Link]

  • Mendham, A. P., et al. (2010). "Vibrational spectra and crystal structure of the di-amino acid peptide cyclo(L-Met-L-Met): Comparison of experimental data and DFT calculations." Journal of Raman Spectroscopy. Available at: [Link]

  • Furutani, M., & Kudo, K. (2013). "Transformation of Gold(I)–cyclo[–Met–Met–] Complex Supramolecular Fibers into Aligned Gold Nanoparticles." Chemistry Letters. Available at: [Link]

  • Zhao, Y., et al. (2023). "Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase." Nature Communications. Available at: [Link]

  • Wahyu, D., et al. (2025). "Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review." Italian Journal of Food Science. Available at: [Link]

Sources

Technical Guide: Structural Elucidation of Cyclo(-Met-Met) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclo(-Met-Met), or 3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione, represents a specific class of bioactive diketopiperazines (DKPs) containing sulfur-rich side chains. Often isolated from marine bacteria, fungi, or fermented products, this scaffold exhibits antibacterial and antifungal properties and serves as a model for metal-binding studies due to its thioether moieties.

This guide provides a rigorous, self-validating workflow for the complete structural elucidation of Cyclo(-Met-Met). It moves beyond basic spectral assignment to address the specific challenges of DKP stereochemistry (cis vs. trans isomers) and absolute configuration determination using Marfey’s method.

Primary Structural Characterization: Mass Spectrometry

The first step in the elucidation workflow is establishing the molecular formula and analyzing the fragmentation pattern, which is distinct for DKP rings.

High-Resolution Mass Spectrometry (HRMS)
  • Technique: ESI-Q-TOF or Orbitrap MS in positive ionization mode.

  • Target Data:

    • Formula:

      
      
      
    • Exact Mass: 262.0809 Da

    • Observed Ion:

      
       at 
      
      
      
      .
    • Adducts: Look for

      
       (
      
      
      
      Da) to confirm the parent ion.
Fragmentation Logic (MS/MS)

DKPs exhibit a characteristic fragmentation pathway involving the cleavage of the piperazine-2,5-dione ring or the loss of side chains. For Cyclo(-Met-Met), the thioether side chain is the primary site of fragmentation.

  • Primary Loss: Loss of the methylthio group (

    
    , 47 Da) or the entire ethyl-methylthio side chain (
    
    
    
    , 75 Da).
  • Diagnostic Fragment: A peak at

    
     corresponds to the loss of a methanethiol radical or neutral fragment, confirming the presence of the methionine side chain.
    

MS_Fragmentation cluster_legend Key M_H [M+H]+ m/z 263.08 Frag1 Fragment A [M+H - SCH3]+ m/z ~216 M_H->Frag1 - 47 Da (CH3S) Frag2 DKP Core Ion Ring Cleavage Frag1->Frag2 Ring Opening key1 Parent Ion key2 Daughter Ion

Figure 1: Proposed MS/MS fragmentation pathway for Cyclo(-Met-Met) highlighting the diagnostic loss of the methylthio group.

Stereochemical & Conformational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing connectivity and relative stereochemistry. The high symmetry of Cyclo(-Met-Met) presents a unique challenge: the cis (L,L or D,D) and trans (L,D) isomers both possess symmetry elements that simplify the spectrum.

Solvent Selection

DMSO-d6 is the standard solvent. It disrupts intermolecular hydrogen bonding, sharpening the amide (NH) proton signals which are crucial for coupling analysis.

1D NMR Assignment Strategy

Due to symmetry (


 for cis, 

for trans), the two methionine residues are magnetically equivalent. You will observe only one set of signals integrating for two residues.[1]
PositionNucleusApprox.[2][3][4] Shift (ppm)MultiplicityDiagnostic Note
NH 1H8.0 – 8.3br s / dAmide proton; coupling to

-H confirms peptide bond.

-CH
1H3.9 – 4.2mCritical: Shift depends on ring conformation (Boat vs. Planar).

-CH2
1H1.9 – 2.1mDiastereotopic protons; often overlap.

-CH2
1H2.4 – 2.6mAdjacent to Sulfur; slightly deshielded.
S-CH3 1H2.0 – 2.1sSignature: Sharp singlet integrating to 6H.
C=O 13C167 – 169-Quaternary amide carbonyl.

-C
13C53 – 55-Characteristic of DKP ring carbons.
S-CH3 13C14 – 15-Upfield methyl signal.
Distinguishing cis vs. trans Isomers

This is the most common pitfall. Both isomers show simplified spectra.

  • The cis Isomer (L,L or D,D): Adopts a boat conformation to minimize steric strain between the side chains. The side chains are pseudo-axial or pseudo-equatorial on the same face.

  • The trans Isomer (L,D): Adopts a planar or chair conformation .

  • Differentiation Protocol:

    • NOESY/ROESY: In the cis isomer, strong NOE correlations may be observed between the

      
      -protons and the side chains of the other residue if steric crowding forces proximity. However, the most reliable NOE is often between the NH and the side chain protons on the same face.
      
    • Chemical Shift Comparison: If both isomers are available (e.g., from a synthetic mixture), the

      
      -proton of the cis isomer is typically shifted downfield relative to the trans isomer due to the anisotropic effect of the carbonyls in the boat conformation.
      

NMR_Workflow Sample Purified Cyclo(-Met-Met) H1 1H NMR (1D) Sample->H1 C13 13C NMR (1D) Sample->C13 COSY COSY (2D) (H-H Connectivity) H1->COSY Identify Spin Systems HSQC HSQC (2D) (C-H Correlation) H1->HSQC NOESY NOESY (2D) (Spatial Proximity) H1->NOESY Confirm cis/trans C13->HSQC HMBC HMBC (2D) (Long Range C-H) HSQC->HMBC Link Side Chain to C=O

Figure 2: NMR elucidation workflow. HSQC and HMBC are essential to bridge the spin systems across the heteroatoms.

Absolute Configuration: Marfey’s Method

NMR determines relative stereochemistry (cis vs. trans) but cannot distinguish enantiomers (L,L vs. D,D) in an achiral environment. Marfey’s method is the industry standard for this determination.

The Principle

The cyclic peptide is hydrolyzed into free amino acids. These are derivatized with a chiral reagent (FDAA or FDLA), creating diastereomers that have distinct retention times on a C18 HPLC column.

Step-by-Step Protocol
  • Hydrolysis: Dissolve 0.5 mg of Cyclo(-Met-Met) in 6 M HCl. Heat at 110°C for 16–24 hours in a sealed vial.

    • Note: Methionine is sensitive to oxidation; perform under

      
       atmosphere or add a scavenger (e.g., phenol) if precise quantification is needed, though for qualitative config, standard hydrolysis usually suffices.
      
  • Drying: Remove HCl under a nitrogen stream or vacuum.

  • Derivatization: Resuspend residue in 100 µL water + 100 µL 1% FDAA (Marfey’s Reagent) in acetone + 40 µL 1 M NaHCO3. Heat at 40°C for 1 hour.

  • Quenching: Add 20 µL 2 M HCl to stop the reaction.

  • Analysis: Inject onto LC-MS (C18 column).

  • Validation: Compare retention times (

    
    ) against authentic standards of L-Met-L-FDAA and D-Met-L-FDAA prepared strictly under the same conditions.
    
Data Interpretation[4][5]
  • If the hydrolysate derivative elutes at the same

    
     as the L-Met-L-FDAA  standard, the original scaffold was Cyclo(L-Met-L-Met) .
    
  • If it matches D-Met-L-FDAA , the scaffold was Cyclo(D-Met-D-Met) .

  • If both peaks appear (1:1 ratio), the scaffold was the trans isomer Cyclo(L-Met-D-Met) (meso-like context before hydrolysis).

Definitive Confirmation: X-ray Crystallography

For novel natural products, X-ray diffraction (XRD) is the ultimate validation. Cyclo(-Met-Met) crystallizes well from methanol/water mixtures.

  • Lattice: Monoclinic or Orthorhombic.

  • Outcome: XRD provides the exact bond lengths, ring pucker angles (boat/chair), and absolute configuration (using anomalous dispersion of the Sulfur atoms).

References

  • Gautschi, M., et al. (1997).[5] Cyclo(L-Met-L-Met) and other diketopiperazines in yeast extract. Journal of Agricultural and Food Chemistry. Link

  • Bonnard, I., et al. (2016). Stereochemistry of peptides: Marfey's method and its evolution. Journal of Natural Products. Link

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron. Link

  • Stark, T., & Hofmann, T. (2005). Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa nibs. Journal of Agricultural and Food Chemistry. Link

  • Fanzami, N., et al. (2025). NMR differentiation of cis and trans diketopiperazines. Magnetic Resonance in Chemistry.[3][6][7][8] Link

Sources

A Technical Guide to the Discovery and Isolation of Novel Diketopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diketopiperazines (DKPs), the simplest class of cyclic peptides, represent a structurally diverse and biologically significant family of natural products.[1][2] Their rigid heterocyclic scaffold makes them attractive as pharmacophores in drug discovery, exhibiting a wide array of activities including antimicrobial, antitumor, antiviral, and neuroprotective properties.[1][3][4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the modern strategies employed in the discovery, isolation, and characterization of novel DKPs. We will explore the causality behind experimental choices, from initial discovery via genome mining and traditional screening to the meticulous processes of purification and complete structural elucidation, with a focus on field-proven, self-validating methodologies.

Introduction: The Significance of the Diketopiperazine Scaffold

2,5-Diketopiperazines (2,5-DKPs) are six-membered heterocyclic rings formed from the condensation of two α-amino acids.[1][5] This cyclic structure confers significant metabolic stability compared to linear peptides, while the side chains of the constituent amino acids provide vast chemical diversity and stereochemical complexity.[4] These attributes make DKPs privileged structures in medicinal chemistry, capable of mimicking peptide secondary structures and engaging in specific molecular interactions.[6] Natural sources, particularly microorganisms like fungi and bacteria, are a prolific reservoir of novel DKPs.[1][7] The ongoing discovery of new DKP derivatives with unique bioactivities underscores the importance of robust and efficient discovery and isolation pipelines.[5]

Modern Discovery Strategies: From Genome to Metabolite

The search for novel DKPs has evolved from traditional bioactivity-guided screening to more targeted, genomics-driven approaches. Understanding the biosynthetic origin is key to unlocking the chemical potential of microorganisms.

Causality in Discovery: Why a Genomics-First Approach?

Traditional screening is often a serendipitous process, but it is frequently hampered by the rediscovery of known compounds and the silence of many biosynthetic gene clusters (BGCs) under standard laboratory conditions.[8] A genomics-first approach directly targets the genetic blueprint of DKP synthesis, allowing for a more rational and efficient discovery process. DKPs are primarily synthesized by two major enzyme families: Non-Ribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs).[5] By mining microbial genomes for the signature genes of these enzymes, we can predict an organism's potential to produce DKPs and activate their expression.[9]

Workflow: Genomics-Guided DKP Discovery

This workflow outlines the key steps in identifying novel DKPs by leveraging genomic data. The primary advantage is the ability to link a specific BGC to its resulting metabolite directly.

DKP_Discovery_Workflow cluster_0 Bioinformatics Phase cluster_1 Experimental Phase GenomeSeq 1. Whole Genome Sequencing BGC_Mining 2. BGC Mining (e.g., antiSMASH) GenomeSeq->BGC_Mining Raw Reads BGC_Selection 3. Target BGC Selection (NRPS/CDPS Signatures) BGC_Mining->BGC_Selection Predicted Clusters Expression 4. BGC Activation (Heterologous Expression or OSMAC) BGC_Selection->Expression Target Gene Cluster Metabolite_Profiling 5. Metabolite Profiling (LC-MS/MS) Expression->Metabolite_Profiling Culture Extract Isolation 6. Targeted Isolation & Purification Metabolite_Profiling->Isolation Target m/z Structure_Elucidation 7. Structure Elucidation Isolation->Structure_Elucidation Pure Compound Novel_DKP Novel DKP Structure_Elucidation->Novel_DKP

Genomics-guided workflow for novel DKP discovery.

Protocol 1: Bioinformatic Mining for DKP Biosynthetic Gene Clusters

  • Genome Sequencing: Obtain high-quality whole-genome sequence data for the target microorganism.

  • BGC Prediction: Process the genome assembly using bioinformatics tools like antiSMASH (Antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Secondary Metabolites).[10] These tools identify the boundaries of BGCs and annotate the functions of the genes within them.

  • Cluster Annotation Analysis: Manually inspect the antiSMASH output for BGCs containing core genes for NRPS or CDPS enzymes. The presence of these genes is a strong indicator of DKP production potential.[5][9]

  • Homology Analysis: Use BLASTp to compare the predicted NRPS/CDPS protein sequences against databases (e.g., NCBI) to determine their novelty. Low homology to known enzymes suggests a higher probability of producing a novel DKP.

The OSMAC Approach: A Complementary Strategy

The "One Strain, Many Compounds" (OSMAC) approach is a culture-based method that complements genomic strategies.[11] It involves systematically altering cultivation parameters (media composition, temperature, aeration, co-culture) to induce the expression of otherwise silent BGCs.[11] This method is powerful but less targeted than a genomics-guided approach.

Isolation and Purification: From Crude Extract to Pure Compound

The isolation of a novel DKP from a complex biological matrix is a multi-step process requiring a logical and systematic purification strategy. The choice of techniques is dictated by the physicochemical properties of the target molecule.

The Logic of Chromatographic Separation

The goal of purification is to resolve a single chemical entity from a mixture containing hundreds of other metabolites. This is achieved by exploiting differences in properties like polarity, size, and charge. A typical workflow employs orthogonal separation techniques, where each subsequent step fractionates the sample based on a different chemical principle, thereby maximizing resolving power.

Workflow: General Strategy for DKP Isolation

This diagram illustrates a standard, field-proven workflow for purifying DKPs from a microbial culture.

DKP_Isolation_Workflow Start Microbial Fermentation (e.g., PDB Medium) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Initial Fractionation (e.g., C18 Flash Chromatography) CrudeExtract->Fractionation Fractions Multiple Fractions Fractionation->Fractions Screening Screening & Analysis (LC-MS, Bioassay) Fractions->Screening Purification1 Intermediate Purification (e.g., Sephadex LH-20) Screening->Purification1 Active/Target Fraction(s) Purification2 Final Purification (Reversed-Phase Prep-HPLC) Purification1->Purification2 PureDKP Pure Novel DKP Purification2->PureDKP

General workflow for DKP isolation and purification.

Protocol 2: Step-by-Step Isolation of a DKP from a Fungal Culture

This protocol describes a typical procedure for isolating a moderately polar DKP.

  • Cultivation & Extraction:

    • Culture the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) under static or shaking conditions for 14-21 days.[11]

    • Separate the mycelia from the broth via filtration.

    • Exhaustively extract the culture broth with an organic solvent of intermediate polarity, such as ethyl acetate (3x volume). Combine the organic layers and evaporate the solvent in vacuo to yield the crude extract.

  • Initial Fractionation (Flash Chromatography):

    • Adsorb the crude extract onto a small amount of silica or C18 resin.

    • Load the adsorbed extract onto a reversed-phase (C18) flash chromatography column.

    • Elute the column with a stepwise gradient of decreasing polarity, for example, from 100% H₂O to 100% Methanol (MeOH).[11]

    • Collect fractions and analyze each via thin-layer chromatography (TLC) or LC-MS to identify those containing the target compound.

  • Intermediate Purification (Size Exclusion Chromatography):

    • Combine the fractions of interest and concentrate them.

    • Dissolve the residue in a suitable solvent (e.g., MeOH) and apply it to a Sephadex LH-20 column.

    • Elute isocratically with the same solvent. This step is crucial for removing pigments and other polymeric materials that differ in size from the DKP.[12]

  • Final Purification (Preparative HPLC):

    • Subject the purified fraction to reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

    • Column: C18, 5 or 10 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (ACN) or MeOH in water, often with a small amount of acidifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.[11]

    • Detection: Use a UV detector, monitoring at wavelengths where the compound is known to absorb (e.g., 210, 254, 280 nm).

    • Collect the peak corresponding to the target DKP and remove the solvent to yield the pure compound. Verify purity using analytical HPLC-MS.

Structural Elucidation: Defining the Molecule

Once a DKP is isolated in pure form, its chemical structure, including its stereochemistry, must be unequivocally determined. This is a multi-faceted process that integrates data from several analytical techniques.

The Elucidation Puzzle: Assembling Spectroscopic Data

No single technique can provide the complete structure. The process involves piecing together information: the molecular formula from mass spectrometry, the carbon-hydrogen framework from NMR, and the absolute configuration from specialized methods.

DKP_Elucidation_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_stereo Stereochemistry PureCompound Pure Isolated Compound HRESIMS HR-ESI-MS PureCompound->HRESIMS NMR_1D 1D NMR (¹H, ¹³C) PureCompound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) PureCompound->NMR_2D Stereo_Methods Advanced Methods (Marfey's, ECD, NOESY) PureCompound->Stereo_Methods Formula Molecular Formula (e.g., C₂₂H₂₅N₃O₅) HRESIMS->Formula FinalStructure Complete Structure of Novel DKP Formula->FinalStructure PlanarStructure Planar Structure (Connectivity) NMR_1D->PlanarStructure NMR_2D->PlanarStructure PlanarStructure->FinalStructure AbsConfig Absolute Configuration (3D Structure) Stereo_Methods->AbsConfig AbsConfig->FinalStructure

Integrated workflow for complete structure elucidation.
Key Elucidation Techniques and Their Causality
  • High-Resolution Mass Spectrometry (HR-MS): This is the first step. Electrospray ionization (ESI) is a soft technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The high mass accuracy allows for the unambiguous determination of the molecular formula.[11]

  • 1D and 2D Nuclear Magnetic Resonance (NMR): NMR is the cornerstone of structure elucidation.

    • ¹H NMR: Provides information on the number and type of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) spin-spin couplings, establishing connectivity within spin systems (e.g., through an alkyl chain).[11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting different spin systems and establishing the overall molecular framework.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial information for determining relative stereochemistry.[11]

The Stereochemistry Challenge: Determining Absolute Configuration

DKPs are chiral molecules, and their biological activity is often highly dependent on their absolute configuration. Determining this is a non-trivial but essential final step.

  • Advanced Marfey's Method: This chemical derivatization technique is used to determine the absolute configuration of the constituent amino acids. The DKP is hydrolyzed back to its constituent amino acids. These amino acids are then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The resulting diastereomeric derivatives are analyzed by HPLC, and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same way.

  • Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum of the novel DKP is compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a specific stereoisomer. A good match between the experimental and calculated spectra provides strong evidence for the proposed absolute configuration.[8]

  • Chemical Synthesis: The unambiguous confirmation of a proposed structure often comes from total synthesis. Synthesizing all possible stereoisomers of the proposed structure and comparing their analytical data (NMR, LC-MS) and specific rotation with the isolated natural product provides definitive proof of both the planar structure and the absolute configuration.[12][13][14]

Data Summary and Conclusion

The discovery of novel diketopiperazines is a multidisciplinary endeavor that combines bioinformatics, microbiology, analytical chemistry, and synthetic chemistry. The table below summarizes the diversity of these fascinating molecules.

DKP Class Example Compound Typical Natural Source Reported Biological Activity Reference(s)
Simple DipeptidesCyclo(L-Pro-L-Phe)Bacillus, StreptomycesAntimicrobial, Quorum Sensing[12]
Prenylated IndolesSpirotryprostatin HPenicillium sp.Weak Antibacterial[11]
EpidithiodiketopiperazinesChaetocinChaetomium sp.Histone Methyltransferase Inhibitor[5]
Complex DimersGuanitrypmycinStreptomyces sp.Not specified

The future of DKP research lies in the continued integration of genomics and metabolomics to efficiently tap into the vast, unexplored chemical space of microbial natural products. By employing the logical, field-tested workflows outlined in this guide, researchers can significantly enhance the probability of discovering and isolating novel diketopiperazines with the potential to become next-generation therapeutic agents.

References

  • ResearchGate. (n.d.). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Available from: [Link]

  • Obled, A. M. C., Hamed, R. B., Spence, E., Zacharova, M. K., Sharma, S. V., Wang, Y., Lynch, R., Connaris, H., Tatheer, A., Bourguet-Kondracki, M.-L., Florence, G. J., & Goss, R. J. M. (2025, May 29). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC. Available from: [Link]

  • ACS Publications. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available from: [Link]

  • (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. Available from: [Link]

  • MDPI. (2025, February 20). Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus. Available from: [Link]

  • Google Patents. (n.d.). WO1996000391A1 - Methods for the synthesis of diketopiperazines.
  • PMC. (n.d.). Genomics‐Guided Efficient Identification of 2,5‐Diketopiperazine Derivatives from Actinobacteria. Available from: [Link]

  • MDPI. (2026, January 1). Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. Available from: [Link]

  • Baran Lab. (n.d.). Diketopiperazines. Available from: [Link]

  • MDPI. (2024, February 8). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Available from: [Link]

  • ACS Publications. (2025, March 17). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. Available from: [Link]

  • Research Portal. (2025, May 29). Isolation and identification of cis-2,5-diketopiperazine from a novel >Bacillus >strain and synthesis of its 4 stereoisomers. Available from: [Link]

  • YouTube. (2022, May 28). Diketopiperazine Catalysis with Prof. Alexandros Zografos (Episode 97). Available from: [Link]

  • ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Diketopiperazines | Request PDF. Available from: [Link]

  • (n.d.). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Available from: [Link]

  • MDPI. (2025, May 29). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Available from: [Link]

  • ResearchGate. (2025, October 17). Genomics‐Guided Efficient Identification of 2,5‐Diketopiperazine Derivatives from Actinobacteria. Available from: [Link]

  • (2023, December 30). Novel anti‐inflammatory diketopiperazine alkaloids from the marine‐derived fungus Penicillium brasilianum. Available from: [Link]

  • MDPI. (2019, September 1). Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information. Available from: [Link]

  • (n.d.). Computational Tools for Discovering and Engineering Natural Product Biosynthetic Pathways. Available from: [Link]

  • PMC. (n.d.). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Available from: [Link]

Sources

Mechanistic Insights into Methionine-Containing Cyclic Dipeptides: From Quorum Sensing to Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of Methionine-Containing Cyclic Dipeptides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Sulfur-Functionalized Scaffold

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), represent a class of privileged structures in medicinal chemistry due to their resistance to proteolysis and high oral bioavailability. Among these, methionine-containing cyclic dipeptides (e.g., cyclo(Met-Pro), cyclo(Met-Leu)) occupy a unique functional niche. Unlike their purely hydrophobic counterparts, Met-CDPs possess a thioether side chain capable of reversible oxidation. This guide dissects the dualistic mechanism of action of Met-CDPs: their role as structural mimics in bacterial signaling (Quorum Sensing) and their function as redox-active antioxidants in mammalian and microbial systems.

Structural Basis of Bioactivity

The biological efficacy of Met-CDPs is derived from two distinct structural features:

  • The DKP Ring (Scaffold): A rigid, planar six-membered ring formed by the double condensation of two amino acids. This structure mimics the lactone ring of N-acyl homoserine lactones (AHLs), facilitating receptor interaction.

  • The Methionine Side Chain (The "Sulfur Switch"): The thioether group (-S-CH3) provides a specific site for Reactive Oxygen Species (ROS) scavenging. Unlike other amino acids, methionine oxidation is enzymatically reversible, allowing the molecule to function as a catalytic antioxidant.

Table 1: Physicochemical Properties Relevant to Mechanism
PropertyFeatureMechanistic Implication
Proteolytic Stability 2,5-diketopiperazine ringResists degradation by mammalian proteases (trypsin, pepsin), ensuring high plasma stability.
Lipophilicity Pro/Leu/Phe pairingFacilitates passive diffusion across the blood-brain barrier (BBB) and bacterial membranes.
Redox Potential Thioether (Met)Acts as a ROS sink; converts to sulfoxide (MetO) upon oxidative stress.
H-Bonding Amide backboneDonors/acceptors mimic peptide bonds, allowing interaction with biological targets (e.g., LuxR, PepT1).

Mechanism I: The "Sulfur Switch" (Antioxidant & Cytoprotection)

The most distinct mechanism of Met-CDPs is their ability to mitigate oxidative stress through a reversible redox cycle. This is not merely stoichiometric scavenging; it is a regulatable system.

The Mechanism[1][2][3][4][5][6][7][8]
  • ROS Scavenging: The sulfur atom of the methionine residue reacts with ROS (e.g., H2O2, hydroxyl radicals), oxidizing to methionine sulfoxide (MetO) .[1] This protects critical intracellular proteins from oxidative damage.

  • Enzymatic Regeneration: Unlike other oxidative modifications, MetO can be reduced back to Met by Methionine Sulfoxide Reductase (MsrA/B) .

  • Result: The Met-CDP acts as a "renewable" antioxidant, effectively buffering the cell against oxidative stress without being consumed.

Visualization: The Met-CDP Redox Cycle

MetRedoxCycle MetCDP Cyclo(Met-Pro) (Reduced) MetO Cyclo(MetO-Pro) (Oxidized) MetCDP->MetO Oxidation (Scavenging) ROS ROS (H2O2, OH•) ROS->MetO MetO->MetCDP Reduction (Regeneration) Msr Methionine Sulfoxide Reductase (Msr) Msr->MetCDP

Figure 1: The catalytic antioxidant cycle of Methionine-containing CDPs. The molecule cycles between reduced and oxidized states, neutralizing ROS.

Mechanism II: Quorum Sensing Modulation (The Mimic)

Met-CDPs function as "signal interference" agents in Gram-negative bacteria. They are structural analogues of N-acyl homoserine lactones (AHLs) , the primary autoinducers in Quorum Sensing (QS).

The Competitive Antagonism
  • Ligand Mimicry: The DKP ring superimposes with the lactone ring of AHLs. The hydrophobic side chain (Met/Pro) mimics the acyl tail of the AHL.

  • Receptor Binding: Met-CDPs bind to the LuxR-type transcriptional regulators but fail to induce the conformational change required for DNA binding and gene activation.

  • Outcome: They act as competitive antagonists, inhibiting virulence factors (biofilm formation, motility, toxin production) without killing the bacteria (reducing evolutionary pressure for resistance).

Visualization: QS Interference Pathway

QS_Interference Bacteria Gram-Negative Bacteria AHL Native Signal (AHL) Bacteria->AHL Produces MetCDP Cyclo(Met-Pro) Bacteria->MetCDP Exogenous/Endogenous Source LuxR LuxR Receptor AHL->LuxR Activates MetCDP->LuxR Competes/Blocks Inhibition Inhibition/Silencing MetCDP->Inhibition Virulence Virulence Gene Expression LuxR->Virulence Promotes Inhibition->Virulence Blocks

Figure 2: Competitive inhibition of the LuxR receptor by Cyclo(Met-Pro), preventing virulence gene expression.

Mechanism III: Mammalian Transport (PepT1)

For therapeutic application, bioavailability is critical. Met-CDPs utilize the Peptide Transporter 1 (PepT1/SLC15A1) for uptake.

  • H+ Coupled Transport: Met-CDPs are cotransported with protons down an electrochemical gradient into enterocytes.

  • Substrate Specificity: The hydrophobicity of the Methionine and Proline residues increases affinity for PepT1 compared to charged dipeptides.

  • Significance: This active transport mechanism ensures high oral bioavailability, allowing Met-CDPs to reach systemic circulation and cross the Blood-Brain Barrier (BBB) via similar transporters (PepT2).

Experimental Protocols

The following protocols are designed to isolate and validate the mechanism of Met-CDPs.

Protocol A: Extraction & Enrichment from Fermented Broth

Rationale: Met-CDPs are amphiphilic. Ethyl acetate provides the optimal polarity to extract them from aqueous culture media while leaving behind salts and highly polar proteins.

  • Cultivation: Inoculate Lactobacillus or Bacillus spp. in MRS broth. Incubate at 30-37°C for 72 hours.

  • Clarification: Centrifuge culture at 10,000 x g for 20 mins at 4°C. Collect supernatant.

  • Filtration: Pass supernatant through a 0.22 μm membrane to remove residual cells.

  • Extraction: Mix supernatant with Ethyl Acetate (1:1 v/v). Shake vigorously for 1 hour.

  • Phase Separation: Allow phases to separate. Collect the upper organic layer. Repeat extraction 3x.

  • Concentration: Evaporate ethyl acetate under reduced pressure (Rotary Evaporator) at 40°C to dryness.

  • Reconstitution: Dissolve residue in 10% Methanol/Water for HPLC/MS analysis.

Protocol B: LC-MS/MS Quantification (Deuterated Standard Method)

Rationale: Precise quantification requires correcting for matrix effects. Using a deuterated standard (e.g., cyclo(Met-Pro)-d3) is the gold standard.

  • Standard Preparation: Synthesize or purchase cyclo(L-Met-L-Pro)-d3. Spike samples with 1 μM internal standard.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

  • Mass Spectrometry (MRM Mode):

    • Target: Cyclo(Met-Pro) [M+H]+ = 229.1 m/z.

    • Fragment: Monitor transition 229.1 -> 116.1 (Proline immonium ion).

    • Standard: Monitor transition 232.1 -> 116.1 (for d3-Met variant).

Protocol C: Quorum Sensing Inhibition Bioassay

Rationale: Chromobacterium violaceum CV026 is a biosensor strain that cannot produce AHL but produces purple violacein pigment when exogenous AHL is added. Inhibitors prevent this pigmentation.

  • Preparation: Grow C. violaceum CV026 in LB broth (with Kanamycin/Chloramphenicol).

  • Plate Setup: Pour LB agar plates containing CV026 culture + 500 nM exogenous C6-HSL (AHL signal).

  • Treatment: Punch wells in the agar. Add 50 μL of purified Met-CDP (10-100 μM). Include Furanone C-30 as positive control.

  • Incubation: Incubate at 30°C for 24-48 hours.

  • Readout: Observe inhibition halos (turbid but non-pigmented zones) around the wells.

    • Clear zone = Toxicity (Killing).

    • Opaque/White zone = Quorum Sensing Inhibition (Viable but not signaling).

References

  • Mishra, A. K., et al. (2017). "Cyclic dipeptides: secondary metabolites with versatile biological activities." 3 Biotech. Link

  • Graz, M., et al. (2001). "Mechanism of a anti-fungal action of selected cyclic dipeptides." Pharmazie. Link

  • Kwak, M. K., et al. (2013). "Cyclic dipeptides from lactic acid bacteria inhibit proliferation of the influenza A virus." Journal of Microbiology. Link

  • Gowrishankar, S., et al. (2016). "Cyclic dipeptides as potential quorum sensing inhibitors." RSC Advances. Link

  • Brandsch, M. (2006). "Transport of cyclic dipeptides across mammalian membranes." Journal of Membrane Biology. Link

  • Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins." Proceedings of the National Academy of Sciences. Link

Sources

In Silico Modeling of "Cyclo(-Met-Met)" Conformation: A Multiscale Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclo(L-Met-L-Met), a 2,5-diketopiperazine (DKP) derivative, represents a unique modeling challenge due to the interplay between its rigid heterocyclic core and the flexible, sulfur-rich methionine side chains. This guide provides a rigorous, self-validating protocol for modeling the conformational ensemble of Cyclo(Met-Met). It bridges molecular mechanics (MM) for sampling and Density Functional Theory (DFT) for electronic precision, addressing the specific challenges of sulfur polarizability and DKP ring puckering.

Part 1: Computational Strategy & Theoretical Grounding

The Conformational Landscape

The Cyclo(Met-Met) scaffold is defined by two primary degrees of freedom:

  • DKP Ring Puckering: Unlike planar peptide bonds, the six-membered DKP ring prefers a boat conformation . This relieves steric strain between the side chains (positions 3 and 6) and the carbonyl oxygens.

  • Side Chain Rotamers (

    
     angles):  The methionine thioether moiety (-CH2-CH2-S-CH3) introduces significant flexibility. The interaction between the sulfur atom and the DKP ring (S···
    
    
    
    or S···O interactions) effectively locks specific bioactive conformations.
Force Field Selection

For accurate modeling, "off-the-shelf" force fields often fail to capture the subtle electronic effects of the sulfur atom.

  • Recommendation: AMBER ff14SB or CHARMM36m for initial sampling.

  • Critical Adjustment: For high-precision work, standard fixed-charge models underestimate sulfur polarizability. If resources allow, use a polarizable force field like AMOEBA or validate key conformers using DFT (B3LYP-D3/6-311+G(d,p)) to account for dispersion corrections.

Solvation Models
  • Explicit Solvent (TIP3P/TIP4P-Ew): Required for dynamics to capture the "hydrophobic collapse" of Met side chains.

  • Implicit Solvent (GB/PB): Acceptable only for initial high-throughput screening but prone to over-stabilizing salt bridges or electrostatic artifacts in DKPs.

Part 2: Step-by-Step Experimental Protocol

Phase 1: System Construction & Topology

Objective: Generate a topologically correct structure with proper chirality (L,L).

  • Build Initial Geometry:

    • Construct the 2,5-diketopiperazine core.[1][2]

    • Attach L-Methionine side chains at C3 and C6 positions.

    • Crucial Check: Ensure cis configuration relative to the ring plane (both side chains pointing "up" or "down" for L,L isomer).

  • Parameterization:

    • Use Antechamber (AmberTools) to generate GAFF2 parameters if the specific DKP residue is not in the library.

    • Command:antechamber -i cMetMet.pdb -fi pdb -o cMetMet.mol2 -fo mol2 -c bcc -s 2

    • Rationale: AM1-BCC charges provide a balanced electrostatic model compatible with AMBER force fields.

Phase 2: Conformational Sampling (REMD)

Objective: Overcome high energy barriers associated with ring flipping (boat-to-boat transitions).

  • Method: Replica Exchange Molecular Dynamics (REMD).[3][4]

  • Protocol:

    • Solvation: Solvate in a truncated octahedral box of TIP3P water (10 Å buffer).

    • Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.

    • Equilibration: Heat to 300K over 100 ps (NVT), then density equilibration for 1 ns (NPT).

    • Production (REMD):

      • Replicas: 16 replicas spanning 280K to 450K.

      • Exchange attempt frequency: Every 1000 steps (2 ps).

      • Duration: 50 ns per replica.

    • Self-Validation: Check exchange probabilities (aim for 20-30%) to ensure efficient sampling.

Phase 3: Quantum Mechanical Refinement (DFT)

Objective: Validate the energetic ranking of MM-derived conformers.

  • Clustering: Cluster the REMD trajectory (e.g., using cpptraj hierarchical clustering) to extract the top 5 representative conformers.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory: B3LYP with D3BJ dispersion correction .

    • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for Sulfur).

    • Solvation: PCM or SMD model (Water).

  • Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    

Part 3: Data Presentation & Analysis

Quantitative Metrics

Summarize the top conformers in the following format:

Conformer IDRing Conformation

(Met1)

(Met2)
Rel. Energy (

, kcal/mol)
Population (%)
C1 (Global Min) Flagpole Boat-60° (

)
-60° (

)
0.0062.4
C2 Twisted Boat180° (

)
-60° (

)
+1.2521.1
C3 Planar (Transition)-60°180°+4.50< 1.0
Visualizing the Workflow

The following diagram outlines the logical flow from structure generation to validated conformation.

G Start Start: Cyclo(Met-Met) Sequence Topology Topology Generation (Antechamber/GAFF2) Start->Topology Solvation Solvation (TIP3P) & Neutralization Topology->Solvation REMD REMD Sampling (16 Replicas, 50ns) Solvation->REMD Minimize & Equilibrate Clustering Cluster Analysis (Identify Top 5 Conformers) REMD->Clustering Trajectory Processing DFT_Opt DFT Optimization (B3LYP-D3/6-311++G**) Clustering->DFT_Opt Extract Reps DFT_Opt->REMD Mismatch? Refine FF Analysis Final Analysis (Puckering & H-Bonds) DFT_Opt->Analysis Energetic Ranking

Caption: Figure 1: Multiscale workflow combining classical MD sampling with QM validation.

Conformational Logic: The "Boat" Preference

The DKP ring is not static. The following logic tree explains the stability of the boat conformation for Cyclo(Met-Met).

Logic Root DKP Ring Stability Factor1 Side Chain Sterics (Positions 3,6) Root->Factor1 Factor2 Electronic Effects (Orbital Overlap) Root->Factor2 Outcome1 Planar Conformation (High Strain) Factor1->Outcome1 If Planar Outcome2 Boat Conformation (Preferred) Factor1->Outcome2 Relieves Repulsion Factor2->Outcome2 Minimizes 1,4-interaction MetEffect Met-Met Interaction (Hydrophobic Stacking) Outcome2->MetEffect Enables MetEffect->Outcome2 Stabilizes

Caption: Figure 2: Causal factors driving the preference for the boat conformation in DKP scaffolds.

Part 4: Critical Analysis & Troubleshooting

The Sulfur Trap

Issue: Standard force fields often treat sulfur as a simple Lennard-Jones sphere, missing the anisotropic nature of the lone pairs. Symptom: In MD, the Met side chains may appear too solvent-exposed compared to experimental NMR data. Solution: If DFT results show a "folded" structure (Met over ring) that MD misses, apply a distance restraint (


 Å) between Sulfur and the Ring Centroid during a refined MD run to sample the local minimum, then release it to test stability.
Validating against Experiment

Compare your in silico results against the crystal structure data from Mendham et al. (2010) .

  • Key Benchmark: The C

    
    -C
    
    
    
    distance and the ring puckering angle (
    
    
    ).
  • Vibrational Check: Calculate the IR spectrum from your DFT model (freq=raman). Look for the Amide I band shift, which correlates with the strength of intermolecular hydrogen bonding in the crystal lattice vs. solution.

References

  • Mendham, A. P., et al. (2010). "Vibrational spectra and crystal structure of the di-amino acid peptide cyclo(L-Met-L-Met): comparison of experimental data and DFT calculations." Journal of Raman Spectroscopy. Link

  • Geng, H., et al. (2019). "Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides." Journal of Chemical Information and Modeling. Link

  • Martins, J. C., & Borremans, F. A. (2003). "NMR spectroscopic and conformational analysis of cyclic dipeptides." Topics in Current Chemistry. Link

  • Case, D. A., et al. (2023). "Amber 2023 Reference Manual (Force Field Parameters)." University of California, San Francisco. Link

Sources

Methodological & Application

Application Note: Evaluating the Anti-Aging and AGE-Detoxifying Efficacy of Cyclo(-Met-Met) in Human Dermal Fibroblast Cultures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclo(-Met-Met), a naturally occurring 2,5-diketopiperazine (DKP), has emerged as a potent bioactive molecule in dermatological and anti-aging research[1]. This application note provides a comprehensive, self-validating protocol for evaluating the cytocompatibility and anti-aging efficacy of Cyclo(-Met-Met) in Human Dermal Fibroblast (HDF) cell cultures. Designed for drug development professionals, this guide details the mechanistic causality behind the peptide's bioactivity and provides a robust workflow for quantifying its ability to detoxify intracellular Advanced Glycation End-products (AGEs).

Mechanistic Insights: The Causality of Cyclo(-Met-Met) Bioactivity

To effectively culture cells with Cyclo(-Met-Met), researchers must understand the structural and biochemical causality driving its efficacy:

  • Structural Stability via Cyclization: The cyclization of the linear L-methionyl-L-methionine dipeptide into a rigid 6-membered diketopiperazine ring eliminates the N- and C-termini. This restricts conformational flexibility and prevents exopeptidase degradation, significantly enhancing its half-life in culture media and promoting passive diffusion across the [1].

  • Antioxidant Sink Mechanism: Cyclo(-Met-Met) contains two methionine residues whose thioether side chains act as a potent sink for Reactive Oxygen Species (ROS). Upon exposure to oxidative stress, these sulfur atoms form , effectively neutralizing ROS before they can propagate irreversible cellular damage[2].

  • AGE Detoxification & Kinase Modulation: Advanced Glycation End-products (AGEs), specifically N(epsilon)-(carboxymethyl)lysine (CML), accumulate in aging fibroblasts, cross-linking extracellular matrix proteins and activating inflammatory kinase cascades (such as the ERK and NF-κB pathways). Cyclo(-Met-Met) has been shown to by scavenging ROS and modulating these kinase pathways, thereby restoring proteostasis and preventing premature cellular senescence[3].

Signaling and Detoxification Pathway

MOA CMM Cyclo(-Met-Met) (Diketopiperazine) CellMembrane Fibroblast Cell Membrane (Passive Diffusion) CMM->CellMembrane Permeates ROS Reactive Oxygen Species (ROS) Scavenging via Thioethers CellMembrane->ROS Neutralizes ERK Kinase Pathway Modulation (ERK Inhibition) CellMembrane->ERK Regulates CML Intracellular Carboxymethyl Lysine (CML) Detoxification ROS->CML Prevents AGE formation ERK->CML Enhances clearance AntiAging Prevention of Cellular Senescence & Anti-Aging Efficacy CML->AntiAging Promotes

Fig 1: Mechanism of Cyclo(-Met-Met) in mitigating ROS and detoxifying CML to prevent senescence.

Experimental Workflow

Workflow Seed 1. Seed HDF Cells (DMEM + 10% FBS) Induce 2. AGE Induction (1 mM Glyoxal) Seed->Induce Treat 3. Cyclo(-Met-Met) Treatment (0.1 - 1.0 mM, 24h) Induce->Treat Assay1 4a. MTT Assay (Viability >95%) Treat->Assay1 Assay2 4b. CML ELISA (AGE Quantification) Treat->Assay2

Fig 2: Step-by-step in vitro workflow for evaluating Cyclo(-Met-Met) efficacy in HDF cultures.

Detailed Experimental Protocols

Protocol 1: Preparation of Cyclo(-Met-Met) Reagent

Causality Focus: While some cyclic dipeptides exhibit moderate aqueous solubility, the dual thioether side chains of Cyclo(-Met-Met) increase its hydrophobicity. Using Dimethyl Sulfoxide (DMSO) as a primary solvent ensures complete dissolution without aggregating the peptide, which could otherwise skew dosing accuracy.

  • Stock Preparation: Dissolve Cyclo(-Met-Met) powder (purity >98%) in cell-culture grade DMSO to create a 100 mM stock solution.

  • Storage: Aliquot the stock into sterile microcentrifuge tubes and store at -20°C to prevent repeated freeze-thaw cycles, which can induce peptide precipitation.

  • Working Solution: Dilute the stock directly into pre-warmed complete DMEM. Critical: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: Human Dermal Fibroblast (HDF) Culture and Treatment
  • Maintenance: Culture primary HDFs in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Harvest cells at 80% confluence using 0.25% Trypsin-EDTA. Seed cells in 96-well plates at a density of

    
     cells/well (for viability assays) or in 6-well plates at 
    
    
    
    cells/well (for protein extraction). Allow 24 hours for cellular adhesion and cytoskeletal stabilization.
  • Treatment: Aspirate the media and replace it with fresh media containing Cyclo(-Met-Met) at concentrations ranging from 1.0 µM to 1.0 mM. Incubate for 24 hours.

Protocol 3: Cytocompatibility Validation (MTT Assay)

Causality Focus: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct readout of mitochondrial metabolic activity, a highly reliable proxy for cell viability. A self-validating system requires a baseline for complete metabolic collapse; thus, 1% SDS is used to disrupt cell membranes entirely, providing a true "zero" for viability calculations[1].

  • Dye Addition: Following the 24-hour treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well of the 96-well plate.

  • Incubation: Incubate for 4 hours at 37°C to allow viable cells to metabolize the dye into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media (avoiding the crystals at the bottom) and add 100 µL of DMSO to each well to solubilize the formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: The 1% SDS positive control must show <5% viability relative to the vehicle control for the assay plate to be considered valid.

Protocol 4: Quantification of Intracellular CML Detoxification

Causality Focus: Glyoxal is a reactive dicarbonyl intermediate that rapidly cross-links proteins to form CML in vitro. Pre-treating cells with glyoxal establishes a robust, accelerated model of cellular aging, ensuring the detoxification assay has a high signal-to-noise ratio.

  • AGE Induction: Pre-treat HDFs with 1 mM Glyoxal for 24 hours prior to the Cyclo(-Met-Met) treatment phase to induce intracellular CML accumulation.

  • Lysis: Following the 24-hour Cyclo(-Met-Met) treatment, wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. (Note: CML-modified proteins are often targeted for proteasomal degradation; inhibitors prevent the artifactual loss of these targets during extraction).

  • Extraction: Centrifuge lysates at 14,000 × g for 15 mins at 4°C and collect the supernatant.

  • Quantification: Determine total protein concentration using a standard BCA assay. Measure intracellular CML levels using a competitive CML-specific ELISA kit. Normalize the CML concentration (ng/mL) to the total protein content (µg) for accurate comparison.

Quantitative Data Interpretation

The following table summarizes the expected quantitative baselines based on established literature for Cyclo(-Met-Met) in fibroblast cultures[1][3]:

Experimental ConditionAssay TypeExpected Outcome / ReadoutBiological Significance
Vehicle Control (0.1% DMSO) MTT100% (Baseline)Normalizes baseline metabolic activity.
Cyclo(-Met-Met) (1.0 µM - 1.0 mM) MTT> 95% ViabilityConfirms excellent cytocompatibility and lack of toxicity up to 1.0 mM[1].
Positive Control (1% SDS) MTT< 5% ViabilityValidates assay sensitivity to complete cell death[1].
Glyoxal (1 mM) alone CML ELISA300-400% increase in CMLValidates the accelerated AGE-induction model.
Glyoxal + Cyclo(-Met-Met) (1.0 mM) CML ELISA> 50% reduction in CMLDemonstrates potent intracellular AGE detoxification and anti-aging efficacy[3].

References

  • Title: Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity Source: Biomedicines (MDPI) URL: [Link]

  • Title: Cyclic Peptides as Protein Kinase Modulators and Their Involvement in the Treatment of Diverse Human Diseases Source: Kinases and Phosphatases (MDPI) URL: [Link]

  • Title: Conformational influence on the type of stabilization of sulfur radical cations in cyclic peptides Source: ChemPhysChem (PubMed) URL: [Link]

Sources

Application Note: Cyclo(-Met-Met) in Protein-Protein Interaction Assays

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Dual-Function Scaffold for Stability Benchmarking and Redox-Modulated Interaction Profiling

Abstract

Cyclo(-Met-Met) (CMM), a cyclic dipeptide (2,5-diketopiperazine), represents a distinct class of chemical tools for Protein-Protein Interaction (PPI) assays. Unlike linear peptides, CMM exhibits exceptional resistance to proteolysis and high conformational rigidity due to its diketopiperazine (DKP) core. This guide details the application of CMM not merely as a ligand, but as a bifunctional probe : (1) a stable structural scaffold for fragment-based screening, and (2) a redox-active control to modulate and study methionine-dependent interface stability. This protocol integrates Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) workflows to utilize CMM effectively.

Scientific Rationale & Mechanism

The Diketopiperazine (DKP) Advantage

The core structure of Cyclo(-Met-Met) is a 2,5-diketopiperazine.[1] In PPI assays, this scaffold offers two critical advantages over linear dipeptides:

  • Conformational Constraint: The six-membered ring locks the backbone angles, mimicking the

    
    -turn motifs often found at protein interaction interfaces (hotspots). This makes CMM an ideal "fragment" for exploring binding pockets that recognize peptide turns.
    
  • Proteolytic Stability: CMM is resistant to standard proteases (e.g., trypsin, chymotrypsin) that degrade linear controls, ensuring that signal loss in long-duration assays (like equilibrium dialysis or NMR) is due to dissociation, not degradation.

The Methionine Redox Switch

Methionine residues are susceptible to oxidation, forming methionine sulfoxide (MetO). This reversible oxidation often acts as a regulatory switch in PPIs (e.g., Calmodulin binding).

  • Mechanism: CMM contains two solvent-exposed thioether groups. In oxidative environments, it acts as a ROS scavenger , protecting the assay target. Conversely, pre-oxidized CMM [Cyclo(-Met(O)-Met(O))] can be used to validate if a PPI is sensitive to the steric and polarity changes introduced by sulfoxidation.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) – Fragment Screening Control

Objective: Use CMM as a negative/specificity control to validate surface stability and non-specific binding in a fragment-based drug discovery (FBDD) campaign.

Materials
  • Ligand: Target Protein (immobilized on CM5 sensor chip).

  • Analyte: Cyclo(-Met-Met) (High purity >98%).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Solvent: DMSO (anhydrous).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve CMM in 100% DMSO to a concentration of 50 mM. Note: CMM is hydrophobic; sonication (30s, water bath) may be required.

    • Critical Step: Verify complete dissolution. Any micro-aggregates will cause "sticky" SPR profiles (square-wave artifacts).

  • Dilution Series:

    • Prepare a concentration series in Running Buffer (0, 10, 50, 100, 250, 500 µM).

    • Ensure final DMSO concentration is matched exactly (e.g., 1% or 2%) across all samples and the running buffer to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Flow Rate: 30 µL/min (to minimize mass transport limitations).

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Reference subtract (Flow Cell 2 - Flow Cell 1).

    • Solvent correction: Apply DMSO calibration curve if refractive index varies.

    • Interpretation: CMM should show rapid on/off kinetics (square wave). Slow dissociation indicates non-specific hydrophobic aggregation on the chip surface.

Protocol B: Fluorescence Polarization (FP) – Redox Sensitivity Assay

Objective: Determine if the PPI interface is sensitive to Methionine oxidation using CMM as a competitive redox modulator.

Materials
  • Tracer: FITC-labeled peptide ligand (known binder).

  • Receptor: Target Protein.[2]

  • Modulator: CMM (Reduced) and CMM-O (Oxidized form).

  • Oxidizing Agent:

    
     (for pre-oxidation of CMM).
    
Pre-Assay: Preparation of Oxidized CMM
  • Incubate 10 mM CMM with 20 mM

    
     in phosphate buffer (pH 7.0) for 2 hours at RT.
    
  • Quench residual

    
     with Catalase (10 U/mL) or by extensive lyophilization.
    
  • Verify conversion to Sulfoxide form via LC-MS (Mass shift: +16 Da per Met).

Assay Workflow
  • Master Mix: Mix Receptor (at

    
     concentration) and Tracer (10 nM) in black 384-well plates.
    
  • Titration: Add increasing concentrations (1 nM – 1 mM) of:

    • Set A: CMM (Reduced).

    • Set B: CMM-O (Oxidized).

  • Incubation: 30 minutes at RT in the dark.

  • Readout: Measure Polarization (mP) (Ex: 485 nm / Em: 535 nm).

  • Result Logic:

    • If CMM displaces the tracer but CMM-O does not

      
       The pocket is strictly hydrophobic/steric restricted.
      
    • If CMM protects the protein from oxidation-induced signal loss

      
       CMM acts as a sacrificial antioxidant.
      

Visualization & Data Structure

Assay Logic Flowchart

The following diagram illustrates the decision matrix for using CMM in PPI screens.

CMM_Workflow Start Start: PPI Assay Setup Choice Select Application Start->Choice Path_Stab Stability/Specificity Control Choice->Path_Stab Validate Scaffold Path_Redox Redox Modulation Study Choice->Path_Redox Test Met Sensitivity Exp_SPR SPR: Fragment Screening (Protocol A) Path_Stab->Exp_SPR Exp_FP FP: Oxidation Sensitivity (Protocol B) Path_Redox->Exp_FP Res_Fast Result: Fast On/Off Exp_SPR->Res_Fast Ideal Profile Res_Slow Result: Slow Dissociation Exp_SPR->Res_Slow Sticky Binding Interp_Good Valid Fragment/Control Res_Fast->Interp_Good Interp_Bad Non-Specific Aggregation Res_Slow->Interp_Bad

Figure 1: Decision matrix for deploying Cyclo(-Met-Met) in Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Precipitation in Buffer Hydrophobicity of DKP coreLimit stock to 50 mM in DMSO; Ensure <2% final DMSO in assay.
SPR "Square Wave" Artifacts Bulk Refractive Index MismatchMatch DMSO % exactly between Running Buffer and Analyte.
Loss of Activity over Time Spontaneous OxidationStore powder under

gas at -20°C. Prepare fresh stocks daily.
Non-Specific Binding Hydrophobic AggregationAdd 0.05% Tween-20 or P20 to the assay buffer.

References

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. (Context: DKP as structured scaffolds).
  • Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. The Journal of Nutrition, 136(6), 1636S-1640S.
  • Vogt, W. (1995). Oxidation of methionyl residues in proteins: tools, targets, and reversal. Free Radical Biology and Medicine, 18(1), 93-105.
  • Campbell, J., & Yudin, A. K. (2023). Cyclic dipeptides in biological systems. Biochemical Journal. (General grounding on DKP stability).

Sources

high-performance liquid chromatography (HPLC) method for "Cyclo(-Met-Met)"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of Cyclo(-Met-Met) using Reversed-Phase High-Performance Liquid Chromatography

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Cyclo(-Met-Met), a cyclic dipeptide (also known as a 2,5-diketopiperazine). Cyclo(-Met-Met) and other diketopiperazines (DKPs) are significant molecules in pharmaceutical research, food science, and diagnostics due to their diverse biological activities and their role as potential degradation products or novel therapeutic agents.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a foundational analytical framework from first principles to a fully validated protocol. We delve into the causality behind methodological choices, ensuring scientific integrity and providing a self-validating system for reliable and reproducible results.

Introduction and Method Rationale

Cyclic dipeptides represent the simplest class of cyclic peptides and are formed through the cyclization of a linear dipeptide.[3] Their rigid conformation and increased resistance to proteolytic degradation compared to their linear counterparts make them attractive scaffolds in drug discovery. The accurate quantification of Cyclo(-Met-Met) is critical for pharmacokinetic studies, stability testing, quality control of synthetic preparations, and exploring its biological functions.

The method described herein employs RP-HPLC, a cornerstone technique for the analysis of peptides and other biomolecules.[4][5][6] The fundamental principle of this method is the partitioning of the analyte, Cyclo(-Met-Met), between a non-polar (hydrophobic) stationary phase (e.g., C18) and a polar mobile phase.[1][5] By progressively increasing the hydrophobicity of the mobile phase through the addition of an organic solvent like acetonitrile, we can control the elution of Cyclo(-Met-Met) from the column, allowing for its effective separation from impurities and other matrix components.[7]

Physicochemical Properties of Cyclo(-Met-Met)
  • Structure: A six-membered ring containing two amide bonds, with two 2-(methylthio)ethyl side chains.

  • Polarity: The presence of the two sulfur-containing side chains and the peptide backbone gives the molecule a moderate polarity. It is expected to be retained on a C18 column but will elute with a reasonable concentration of organic modifier.

  • UV Absorbance: The primary chromophore in Cyclo(-Met-Met) is the peptide (amide) bond. This bond exhibits strong absorbance at low UV wavelengths, typically between 210-220 nm. This provides a universal detection wavelength for this and other peptides.

Recommended HPLC Method & Instrumentation

This section details the optimized chromatographic conditions for the analysis of Cyclo(-Met-Met).

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Gradient Pump

  • Autosampler with temperature control (optional but recommended)

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm, 100-120 ÅThe C18 stationary phase provides sufficient hydrophobicity to retain the moderately polar Cyclo(-Met-Met). The specified dimensions and particle size offer a good balance between resolution and analysis time for standard HPLC systems.[10]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peak shape for peptides by neutralizing residual silanol groups on the silica support and providing a consistent pH.[7]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency, enabling efficient elution of the analyte.[11]
Gradient Program 5% to 60% B over 15 minutesA gradient elution is necessary to ensure the elution of compounds with a range of polarities and to clean the column after each injection, preventing carryover.
0.0 min -> 5% B
15.0 min -> 60% B
16.0 min -> 95% B(Column Wash)
18.0 min -> 95% B(Column Wash)
18.1 min -> 5% B(Re-equilibration)
25.0 min -> 5% B(Re-equilibration)
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 214 nmThis wavelength corresponds to the high absorbance of the peptide bond, providing excellent sensitivity for Cyclo(-Met-Met).
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Experimental Protocols & Workflows

Adherence to the following protocols is crucial for achieving accurate and reproducible results.

Reagent and Standard Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of high-purity Trifluoroacetic Acid to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of high-purity Trifluoroacetic Acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.

  • Cyclo(-Met-Met) Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclo(-Met-Met) reference standard and dissolve it in 10.0 mL of a 50:50 mixture of Mobile Phase A and B. This stock solution should be stored at 2-8 °C.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with Mobile Phase A to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The appropriate sample preparation will depend on the sample matrix.

  • For Pure Substances (e.g., synthetic product): Dissolve the sample in Mobile Phase A or a solvent compatible with the mobile phase to a concentration within the calibration range.

  • For Complex Matrices (e.g., biological fluids, cell culture media): A protein precipitation step is often required.[1] Add three volumes of cold acetonitrile (containing an internal standard, if used) to one volume of the sample. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of Mobile Phase A.

  • Final Step (All Samples): Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter and prevent clogging of the HPLC system.

Analysis Workflow Diagram

The overall experimental process from sample receipt to final data reporting is illustrated below.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase reagents Mobile Phase & Standard Preparation equilibration HPLC System Equilibration reagents->equilibration sample Sample Receipt sample_prep Sample Preparation (Dissolution, Precipitation, Filtration) sample->sample_prep injection Inject Standards & Samples sample_prep->injection equilibration->injection acquisition Chromatographic Data Acquisition injection->acquisition integration Peak Integration & Identification acquisition->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification report Final Report Generation quantification->report

Caption: Workflow for the HPLC analysis of Cyclo(-Met-Met).

Method Validation: Ensuring Trustworthiness

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[12][13][14][15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of Cyclo(-Met-Met).

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics that should be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the analyte peak is free from interference from matrix components, impurities, or degradation products.[16]The Cyclo(-Met-Met) peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis (using a PDA detector) should pass.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.[14]Established by confirming linearity, accuracy, and precision within the lower and upper concentration limits.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments.Mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed on different days by different analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically calculated as a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically calculated as a signal-to-noise ratio (S/N) of 10:1. RSD at this concentration should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Retention time and peak area should remain consistent when parameters like flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%) are slightly varied.
System Suitability

Before any sample analysis, a system suitability test must be performed by injecting a standard solution multiple times. This ensures the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area (n=5) ≤ 2.0%
RSD of Retention Time (n=5) ≤ 1.0%
Validation Logic Diagram

Caption: Logical flow for HPLC method validation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting Column degradation; mismatched solvent strength between sample and mobile phase; buffer pH near analyte pKa.Use a new column or a guard column; dissolve sample in the initial mobile phase; ensure mobile phase pH is at least 2 units away from analyte pKa.
Ghost Peaks Contamination in the mobile phase; sample carryover from the previous injection.Use fresh, high-purity solvents; run blank injections; implement a robust needle wash step in the autosampler method.[1]
Retention Time Drift Inadequate column equilibration; column temperature fluctuations; mobile phase composition changing (evaporation).Ensure sufficient equilibration time between runs; use a thermostatted column compartment; keep mobile phase bottles capped.
Poor Resolution Inappropriate mobile phase or gradient; column aging.Optimize the gradient slope (make it shallower for better separation); replace the column.
High Backpressure Blockage in the system (e.g., frits, guard column, column); precipitated buffer salts.Filter all samples and mobile phases; flush the system systematically in reverse flow (disconnecting the column first); ensure buffer solubility in the organic modifier.

References

  • BenchChem Technical Support Team. (2025). Application Notes & Protocols for the HPLC Analysis of Aspartyl-alanyl-diketopiperazine. Benchchem.
  • PubChem. cyclo(L-Phe-L-Met). National Center for Biotechnology Information. [Link]

  • SIELC. Separation of Cyclohexyl methyl ketone on Newcrom R1 HPLC column.
  • Taylor & Francis Online. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. [Link]

  • ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]

  • ACS Publications. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. [Link]

  • ResearchGate. Reverse-phase HPLC analysis of peptide 1 cyclization. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PubChem. Cyclo(Met-Ser). National Center for Biotechnology Information. [Link]

  • J-STAGE. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]

  • EMA. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Google Patents.
  • Springer. HPLC of Peptides and Proteins. [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • PMC. (2004). HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. [Link]

  • Nature Protocols. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. [Link]

  • SIELC. Separation of 3-Methyl-2-cyclopenten-1-one on Newcrom R1 HPLC column. [Link]

  • ARIKESI. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. [Link]

  • NETZSCH. Physicochemical Properties. [Link]

Sources

Application Note: Cyclo(-Met-Met) as a Privileged Diketopiperazine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), represent a highly privileged class of molecular scaffolds in modern drug discovery[1]. Formed by the intramolecular head-to-tail cyclization of two amino acids, these compact heterocycles exhibit exceptional chemical stability, resistance to enzymatic degradation, and enhanced membrane permeability[2]. Among them, Cyclo(L-methionyl-L-methionine) —abbreviated as Cyclo(-Met-Met)—stands out due to its dual thioether side chains. This application note details the structural rationale, green synthesis protocols, and derivatization strategies for utilizing Cyclo(-Met-Met) as a foundational scaffold for developing anti-aging, antioxidant, and metabolic therapeutics.

Structural and Mechanistic Rationale

The DKP ring of Cyclo(-Met-Met) provides a conformationally constrained backbone that effectively mimics the rigid


-turn motifs often required for specific protein-protein interaction (PPI) inhibition[1]. The two methionine side chains offer unique chemical handles that drive its pharmacological utility:
  • Redox Modulability: The thioether groups act as endogenous scavengers for reactive oxygen species (ROS). By intercepting ROS, the sulfur atoms oxidize to sulfoxides or sulfones, thereby mitigating oxidative stress-induced cellular damage.

  • Metal Coordination: The sulfur atoms and the DKP ring heteroatoms can coordinate with transition metals. This chelation reduces the occurrence of Fenton reactions, which are notorious for exacerbating oxidative stress in aging tissues[3].

  • AGEs Reduction: Recent in vitro studies demonstrate that Cyclo(-Met-Met) significantly reduces the accumulation of Advanced Glycation End products (AGEs) in fibroblasts, positioning it as a potent anti-aging pharmacophore[3].

Quantitative Physicochemical & Biological Profile

To guide computational docking and formulation, the core parameters of the Cyclo(-Met-Met) scaffold are summarized below.

PropertyValue / CharacteristicPharmacological Implication
Scaffold Geometry 2,5-Diketopiperazine (DKP)Rigid backbone; mimics

-turns; resists proteolysis[1].
Ring Planarity ~0.003 Å deviation from mean planeEnables predictable spatial orientation of side chains[4].
H-Bonding Profile 2 Donors (NH), 2 Acceptors (C=O)Facilitates robust target binding and supramolecular assembly.
Cytocompatibility >95% viability up to 1.0 mMHigh safety margin for cellular assays and systemic dosing[3].
Primary Bioactivity AGEs Reduction, ROS ScavengingHigh efficacy in dermatological and metabolic applications[3].

Scaffold Development Workflow

G Linear Linear L-Met-L-Met Precursor Synthesis Microwave-Assisted Green Cyclization (H2O) Linear->Synthesis Scaffold Cyclo(-Met-Met) DKP Scaffold Synthesis->Scaffold Derivatization Thioether Modification (Oxidation/Alkylation) Scaffold->Derivatization Screening In vitro Screening (Anti-aging, AGEs reduction) Scaffold->Screening Derivatization->Screening Lead Lead Compound Optimization Screening->Lead

Workflow for the synthesis, derivatization, and screening of Cyclo(-Met-Met) scaffolds.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful drug design relies on protocols that are not only reproducible but mechanistically sound and self-validating.

Protocol 1: Microwave-Assisted Green Synthesis of Cyclo(-Met-Met)

Causality: Traditional DKP synthesis relies on harsh refluxing in organic solvents (e.g., toluene or butanol), which often leads to epimerization of the chiral


-carbons, destroying the desired L,L-configuration. By utilizing microwave irradiation in an aqueous medium, we exploit the high dielectric constant of water for rapid, uniform heating. This drastically reduces reaction time and preserves the stereochemical integrity of the methionine residues[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of unprotected linear L-methionyl-L-methionine (L-Met-L-Met) in 15 mL of high-purity Milli-Q water (18.2 M

    
    cm) inside a microwave-safe quartz reaction vessel.
    
  • Cyclization: Subject the solution to microwave irradiation at 150°C for 20 minutes under continuous magnetic stirring. Ensure the pressure limit is set to 20 bar to maintain the aqueous phase.

  • Recovery: Cool the vessel rapidly to room temperature using compressed air. Lyophilize the resulting solution for 24 hours to obtain the crude DKP powder.

  • Purification: Purify the crude product via preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.05% TFA).

  • Self-Validation Step: Analyze the purified fraction via chiral analytical HPLC to confirm the absence of the D,L-isomer. Perform LC-MS (ESI+) to verify the exact mass (

    
     = 263.09).
    
Protocol 2: Controlled Thioether Oxidation for Scaffold Derivatization

Causality: The native thioether of Cyclo(-Met-Met) is highly lipophilic. By selectively oxidizing one or both sulfur atoms to a sulfoxide, we introduce a strong dipole and a new chiral center at the sulfur atom. This controlled derivatization allows us to fine-tune the Topological Polar Surface Area (TPSA), directly optimizing blood-brain barrier (BBB) permeability and altering binding thermodynamics for specific target pockets.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 mmol of purified Cyclo(-Met-Met) in 10 mL of a 1:1 Methanol/Water mixture.

  • Controlled Oxidation: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 30%

    
     (for mono-sulfoxide) or 2.5 equivalents of mCPBA (for sulfone). Note: Maintaining 0°C is critical to prevent over-oxidation when targeting the sulfoxide.
    
  • Quenching: After 2 hours of stirring at 0°C, quench the reaction with 5 mL of saturated aqueous sodium thiosulfate (

    
    ).
    
  • Extraction: Extract the product using ethyl acetate (3 x 15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Step: Utilize

    
    H-NMR (
    
    
    
    or DMSO-
    
    
    ). The downfield shift of the methyl protons adjacent to the sulfur atom (from ~2.1 ppm in the thioether to ~2.6 ppm in the sulfoxide) serves as a direct, quantitative readout of the oxidation state.
Protocol 3: In Vitro Validation of AGEs Reduction in Fibroblasts

Causality: To validate the scaffold's therapeutic potential in anti-aging, it must be tested in a physiologically relevant model. Fibroblasts are the primary source of the extracellular matrix and are highly susceptible to glycation. By inducing AGEs with methylglyoxal and treating with Cyclo(-Met-Met), we quantify the scaffold's ability to intercept reactive dicarbonyls before they cross-link structural proteins[3].

Step-by-Step Methodology:

  • Cell Culture: Seed human dermal fibroblasts (HDFs) in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Stress Induction: Replace the media with fresh DMEM containing 500

    
    M methylglyoxal (MGO) to induce the formation of Advanced Glycation End products.
    
  • Treatment: Immediately co-treat the wells with Cyclo(-Met-Met) at varying concentrations (0.1 mM, 0.5 mM, 1.0 mM). Include a vehicle control and a positive control (1.0 mM Aminoguanidine).

  • Incubation & Lysis: Incubate for 48 hours. Wash cells with PBS and lyse using RIPA buffer.

  • Quantification: Measure intracellular AGEs using a competitive AGE-ELISA kit. Read absorbance at 450 nm.

  • Self-Validation Step: Perform a parallel MTT assay on an identically treated plate to ensure that the observed reduction in AGEs is due to the compound's scavenging mechanism, not a reduction in overall cell viability (cytotoxicity).

Mechanistic Pathway: Oxidative Stress & AGEs Mitigation

G Stress Oxidative Stress (ROS Generation) AGEs Advanced Glycation End Products (AGEs) Stress->AGEs Promotes MetMet Cyclo(-Met-Met) (Thioether Scavenger) MetMet->Stress Scavenges ROS Metal Metal Chelation (Prevents Fenton Rxn) MetMet->Metal Coordinates MetMet->AGEs Reduces Accumulation Fibroblast Fibroblast Protection & Anti-Aging MetMet->Fibroblast Preserves Viability Metal->Stress Inhibits AGEs->Fibroblast Damages (Blocked)

Mechanistic pathway of Cyclo(-Met-Met) in mitigating oxidative stress and AGEs formation.

References

  • Giessen, T. W., & Marahiel, M. A. "Rational and combinatorial tailoring of bioactive cyclic dipeptides." Frontiers in Microbiology. 2015.
  • Isono, E., et al. "Not to be overlooked: dipeptides and their role in plant stress resilience." Oxford Academic. 2025.
  • Mosetti, V., et al. "Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity." Biomedicines. 2022.
  • "The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State." MDPI. 2023.

Sources

Application Notes and Protocols: Cyclo(-Met-Met) as a Privileged Scaffold in Peptide Libraries for Anti-Aging Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Cyclic Dipeptides in Drug Discovery

Cyclic peptides have garnered significant attention in therapeutic development due to their enhanced stability, resistance to proteolysis, and conformational rigidity, which can lead to high binding affinity and selectivity for biological targets.[1][2][3] Among the diverse classes of cyclic peptides, the 2,5-diketopiperazines (DKPs), or cyclodipeptides (CDPs), represent the smallest and one of the most structurally intriguing classes.[3][4][5] Formed by the condensation of two α-amino acids, these six-membered rings are not merely metabolic byproducts but are frequently found in nature, exhibiting a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[4][6] Their rigid backbone often mimics secondary protein structures like β-turns, making them ideal scaffolds for designing peptidomimetics.[4]

This document focuses on a specific DKP, Cyclo(-Met-Met) , a homodimer of methionine. While it can be identified through general peptide screening, recent studies have illuminated its specific and potent bioactivity, positioning it as a compelling starting point for drug discovery campaigns, particularly in the field of cosmetology and age-related diseases.[4][7]

Part 1: Cyclo(-Met-Met) - A Bioactive Scaffold with Anti-Aging Potential

Cyclo(-Met-Met) is a cyclic dipeptide composed of two L-methionine residues. Its structure is characterized by a central, conformationally constrained piperazine-2,5-dione ring with two identical thioether-containing side chains.

Key Properties and Bioactivity

Recent research has identified Cyclo(-Met-Met) as one of the most potent cyclodipeptides in combating the formation of Advanced Glycation End-products (AGEs).[4] AGEs are deleterious compounds formed through the non-enzymatic glycation of proteins and lipids, and their accumulation is a major contributor to skin aging, wrinkles, and the pathogenesis of age-related diseases such as diabetes and neurodegenerative disorders.[4]

The ability of Cyclo(-Met-Met) to reduce AGEs makes it a highly valuable lead compound for developing anti-aging therapeutics. Furthermore, studies have demonstrated its excellent cytocompatibility in human fibroblast cell cultures, a crucial characteristic for dermatological and cosmetic applications.[4]

PropertyDescriptionSource
Molecular Formula C10H18N2O2S2-
Molecular Weight 262.39 g/mol -
CAS Number 73037-51-1[7]
Key Bioactivity Inhibition of Advanced Glycation End-products (AGEs)[4]
Other Properties High cytocompatibility; Found in fermented foods[4][8]
The Role of Methionine Residues

The presence of two methionine residues is critical to the structure and potential reactivity of Cyclo(-Met-Met). The thioether side chain is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone.[9][10] This redox activity can be a double-edged sword. While oxidation might alter or diminish the desired anti-glycation activity, it can also play a role in biological signaling pathways.[9] Researchers must be mindful of this property during synthesis, storage, and in biological assays. The use of antioxidants or reduction steps may be necessary to maintain the integrity of the compound.[10] Furthermore, the α-proton of methionine in cyclic peptides can be prone to epimerization under certain conditions, potentially leading to the formation of D-amino acid analogs which could have different bioactivities.[11][12]

Part 2: Synthesis of Cyclo(-Met-Met)

A green and efficient synthesis of Cyclo(-Met-Met) can be achieved through the microwave-assisted cyclization of the linear dipeptide precursor in water. This method avoids harsh organic solvents and offers high yields.[4]

Protocol 2.1: Microwave-Assisted Synthesis of Cyclo(-Met-Met)

Principle: This protocol describes the intramolecular cyclization of the linear dipeptide L-methionyl-L-methionine into Cyclo(-Met-Met) using microwave irradiation in an aqueous solution. The high temperature and pressure achieved in the microwave reactor facilitate the dehydration and ring-closure reaction.

Materials:

  • L-methionyl-L-methionine (Met-Met linear dipeptide) (Bachem AG or other reputable supplier)

  • Milli-Q or ultrapure water

  • Microwave synthesis reactor vials (10 mL)

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • Ultrasonic water bath

  • Freeze-dryer (lyophilizer)

  • Analytical balance

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purity analysis

  • Mass Spectrometer (MS) for identity confirmation

Procedure:

  • Preparation of Precursor Solution:

    • Weigh an appropriate amount of L-methionyl-L-methionine linear dipeptide.

    • In a microwave reactor vial, disperse the dipeptide in Milli-Q water to a final concentration of 30 mM. For example, for a 1.0 mL reaction, use 7.87 mg of the dipeptide (MW: 262.39 g/mol for the cyclic form, but the linear precursor is C10H20N2O3S2 with MW 280.41 g/mol ). Let's assume the starting material is the linear dipeptide, so for 1 mL at 30mM, we need 8.41mg.

    • Use an ultrasonic water bath at approximately 50°C for several minutes to aid dispersion.

  • Microwave-Assisted Cyclization:

    • Seal the vial securely with a cap.

    • Place the vial inside the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 180°C

      • Power: 250 W

      • Time: 10 minutes

    • Run the microwave program. The instrument will automatically control the power to maintain the set temperature.

  • Product Isolation:

    • After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial.

    • Transfer the reaction mixture to a suitable container for freeze-drying.

    • Freeze-dry the aqueous solution until all water is removed. The resulting fluffy white powder is the crude Cyclo(-Met-Met). This method typically results in high yields (e.g., >90%).[4]

  • Analysis and Purification (If Necessary):

    • Confirm the identity of the product by dissolving a small amount in a suitable solvent and analyzing via Mass Spectrometry. The expected mass for [M+H]⁺ is ~263.08.

    • Assess the purity of the product using RP-HPLC.

    • If significant impurities or racemization are detected, the product can be purified by preparative RP-HPLC.[4]

Part 3: In Vitro Bioassay Protocols for Anti-Glycation Activity

To quantify the anti-aging potential of Cyclo(-Met-Met) and its analogues from a peptide library, standardized in vitro assays that model the formation of AGEs are essential. The Bovine Serum Albumin (BSA)/Glucose model is a widely used standard.[11][13][14]

Protocol 3.1: BSA-Glucose Anti-Glycation Assay

Principle: This assay measures the ability of a test compound to inhibit the formation of fluorescent AGEs resulting from the incubation of BSA with a high concentration of glucose. The fluorescence intensity is directly proportional to the quantity of AGEs formed. Aminoguanidine is used as a standard positive control inhibitor.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • D-Glucose

  • Cyclo(-Met-Met) and/or peptide library members

  • Aminoguanidine hydrochloride (positive control)

  • Sodium azide (NaN₃)

  • Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 370 nm, Emission: 440 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • BSA Stock Solution: Prepare a 20 mg/mL solution of BSA in 0.2 M PBS.

    • Glucose Stock Solution: Prepare an 800 mM solution of D-Glucose in 0.2 M PBS.

    • Test Compound Stock Solutions: Prepare stock solutions of Cyclo(-Met-Met), library peptides, and aminoguanidine at various concentrations (e.g., 10x final concentration) in 0.2 M PBS.

    • Sodium Azide Solution: Prepare a 0.2% (w/v) solution of NaN₃ in 0.2 M PBS.

  • Assay Setup (in a 96-well plate, final volume 200 µL):

    • Negative Control (Max AGEs): 100 µL BSA solution + 20 µL Glucose solution + 60 µL PBS + 20 µL PBS (instead of inhibitor).

    • Blank: 100 µL BSA solution + 80 µL PBS + 20 µL PBS.

    • Positive Control: 100 µL BSA solution + 20 µL Glucose solution + 60 µL PBS + 20 µL Aminoguanidine solution (at desired final concentrations).

    • Test Wells: 100 µL BSA solution + 20 µL Glucose solution + 60 µL PBS + 20 µL Test Compound solution (at desired final concentrations).

  • Incubation:

    • To each well, add 2 µL of 0.2% sodium azide solution to prevent bacterial growth.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in the dark for 7 to 28 days.[11][13] A 7-day incubation is often sufficient for initial screening.

  • Measurement:

    • After incubation, measure the fluorescence intensity of each well using a microplate reader set to an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[14]

  • Data Analysis:

    • Calculate the percentage inhibition of AGE formation for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] x 100

    • For hit validation, perform a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Part 4: Application in Peptide Libraries: A Scaffold-Based Approach

With its confirmed anti-glycation activity, Cyclo(-Met-Met) serves as an excellent starting scaffold for building a focused peptide library. The goal is to explore the Structure-Activity Relationship (SAR) and identify new analogues with enhanced potency, stability, or other desirable drug-like properties.

Workflow for Focused Library Design and Screening

The overall workflow involves designing a library based on the Cyclo(-Met-Met) scaffold, synthesizing the library, screening it for anti-glycation activity, and validating the hits.

G cluster_0 Design & Synthesis cluster_1 Screening & Validation Scaffold Scaffold Selection Cyclo(-Met-Met) Design Focused Library Design (SAR-driven substitutions) Scaffold->Design Known Bioactivity Synthesis Solid-Phase Synthesis of DKP Library Design->Synthesis HTS High-Throughput Screening (Anti-AGE Assay) Synthesis->HTS Compound Library HitID Primary Hit Identification (>50% Inhibition) HTS->HitID Screening Data HitVal Hit Validation & IC50 Determination HitID->HitVal Confirmed Hits Lead Lead Compound(s) HitVal->Lead

Caption: Workflow from Scaffold Selection to Lead Identification.

Step 1: Focused Library Design

The library design should systematically explore the chemical space around the Cyclo(-Met-Met) core. Key positions for modification are the two side chains.

Strategies:

  • Alanine Scan: Replace one or both Met residues with Alanine to determine the importance of the side chains.

  • Side Chain Variation: Replace Met with other amino acids to probe for size, hydrophobicity, charge, and hydrogen bonding capacity.

  • Non-natural Amino Acids: Introduce non-canonical amino acids to enhance stability or explore novel interactions.

Example Library Design (R1 and R2 are amino acid side chains):

Compound IDR1 (Position 1)R2 (Position 2)Rationale
Lead -CH₂CH₂SCH₃ (Met) -CH₂CH₂SCH₃ (Met) Parent Scaffold
LIB-001-CH₂CH₂SCH₃ (Met)-CH₃ (Ala)Importance of second side chain
LIB-002-CH₃ (Ala)-CH₃ (Ala)Baseline activity of the core
LIB-003-CH₂CH₂SCH₃ (Met)-CH₂CH(CH₃)₂ (Leu)Probing hydrophobicity/size
LIB-004-CH(CH₃)CH₂CH₃ (Ile)-CH(CH₃)CH₂CH₃ (Ile)Probing hydrophobicity/size
LIB-005-CH₂CH₂SCH₃ (Met)-CH₂OH (Ser)Introducing H-bonding capability
LIB-006-CH₂Ph (Phe)-CH₂Ph (Phe)Probing aromatic interactions
LIB-007-CH₂CH₂COOH (Glu)-CH₂CH₂COOH (Glu)Introducing negative charge
LIB-008-(CH₂)₄NH₂ (Lys)-(CH₂)₄NH₂ (Lys)Introducing positive charge
LIB-009-CH₂CH₂S(O)CH₃ (Met-O)-CH₂CH₂S(O)CH₃ (Met-O)Effect of oxidation
Step 2: Library Synthesis Protocol (General)

A focused library of DKPs can be synthesized using solid-phase peptide synthesis (SPPS) followed by cyclization.

Principle: A linear dipeptide is assembled on a solid support (resin). After assembly, the N-terminal protecting group is removed, and the dipeptide is cleaved from the resin under conditions that promote spontaneous intramolecular cyclization to form the DKP.

Materials:

  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Coupling reagents (e.g., HBTU, DIC) and base (e.g., DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage/Cyclization reagent: Acetic acid or dilute TFA solution

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

General Procedure:

  • Resin Loading: Swell 2-CTC resin in DCM. Load the first Fmoc-protected amino acid onto the resin using DIPEA.

  • Fmoc Deprotection: Remove the Fmoc group from the first amino acid using 20% piperidine in DMF.

  • Coupling: Couple the second Fmoc-protected amino acid to the first using a coupling reagent like HBTU in the presence of DIPEA.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid of the dipeptide.

  • Cleavage and Cyclization: Cleave the linear dipeptide from the resin using a mild acidic solution (e.g., acetic acid/trifluoroethanol/DCM or 1% TFA in DCM). The free N-terminus of the dipeptide will attack the C-terminal ester, leading to cyclization and formation of the DKP.

  • Purification: The crude DKPs are typically purified using RP-HPLC.

Steps 3, 4, & 5: Screening, Hit Validation, and Optimization

The synthesized library is then screened using the high-throughput version of the anti-glycation assay (Protocol 3.1) in a 96-well format.

  • High-Throughput Screening (HTS): Screen the entire library at a single, relatively high concentration (e.g., 100 µM) to identify primary hits.

  • Hit Identification: Compounds showing inhibition greater than a predefined threshold (e.g., >50%) are considered primary hits.

  • Hit Validation: Re-synthesize and purify the hit compounds. Confirm their structure and purity. Perform a full dose-response analysis to determine their IC₅₀ values.

  • Hit-to-Lead Optimization: The validated hits with the most promising potency and properties become lead compounds. This initiates an iterative process of further chemical modification and biological testing to improve efficacy, selectivity, and pharmacokinetic properties.

G Lead Validated Hit (Lead Compound) Design Design Analogs (SAR Expansion) Lead->Design Synth Synthesize New Analogs Design->Synth Test Test Analogs (Potency, ADME, Tox) Synth->Test SAR Analyze SAR Test->SAR SAR->Design Iterate Optimized Optimized Lead SAR->Optimized

Caption: Iterative Cycle of Hit-to-Lead Optimization.

Conclusion

Cyclo(-Met-Met) is more than just a simple cyclic dipeptide; it is a validated bioactive scaffold with promising anti-aging properties. Its straightforward synthesis and potent anti-glycation activity make it an ideal starting point for researchers in drug discovery and cosmetology. By leveraging the protocols and workflows detailed in these application notes, scientists can effectively synthesize Cyclo(-Met-Met), confirm its activity, and utilize it as a foundational structure for building and screening focused peptide libraries to discover next-generation anti-aging therapeutics.

References

  • Tatini, R., et al. (2022). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. Molecules, 27(19), 6529. [Link]

  • Wang, Y., et al. (2012). Cyclic interconversion of methionine containing peptide between oxidized and reduced phases monitored by reversed-phase HPLC and ESI-MS/MS. Talanta, 91, 117-123. [Link]

  • Dissanayake, P. D., & Taylor, M. J. (2021). Methionine epimerization in cyclic peptides. Organic & Biomolecular Chemistry, 19(23), 5143-5151. [Link]

  • Da Costa, N. C., et al. (2010). Methionine-Containing Cyclic Dipeptides: Occurrence in Natural Products, Synthesis, and Sensory Evaluation. In ACS Symposium Series (Vol. 1047, pp. 245-255). American Chemical Society. [Link]

  • Fizza, C., et al. (2025). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties-A comprehensive review. Italian Journal of Food Science, 37(1). [Link]

  • Wikipedia. (2024). 2,5-Diketopiperazine. Retrieved from [Link]

  • Camarero, J. A. (2022). Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. Molecules, 27(19), 6430. [Link]

  • Wang, Y., et al. (2025). Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis. Frontiers in Nutrition, 12. [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical Reviews, 112(7), 3641-3716. [Link]

  • Concept Life Sciences. (n.d.). Peptide Lead Optimization | Case Study. Retrieved from [Link]

  • Giessen, T. W., & Marahiel, M. A. (2015). Rational and combinatorial tailoring of bioactive cyclic dipeptides. Frontiers in Microbiology, 6, 803. [Link]

  • Wikipedia. (n.d.). Diketopiperazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Methionine epimerization in cyclic peptides. Retrieved from [Link]

  • Mridula, M., et al. (2021). Antioxidant and anti-advanced glycation end products formation properties of palmatine. Journal of Pharmacy & Pharmacognosy Research, 9(3), 366-381. [Link]

  • Peng, X., et al. (2018). New Methodology for Rapid Formation and Prevention of Advanced Glycation end Products (AGEs) In Vitro Coupled with the Hypoxanthine/Xanthine Oxidase Assay System. Preprints. [Link]

  • JPT Peptide Technologies. (n.d.). Cyclic Peptide Library Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Zeng, Y., et al. (2005). Synthesis of a small library of diketopiperazines as potential inhibitors of calpain. Bioorganic & Medicinal Chemistry Letters, 15(12), 3034-3038. [Link]

  • GenScript. (n.d.). Peptide Libraries. Retrieved from [Link]

  • Drug Target Review. (2017). Expert view: Optimising the hit-to-lead workflow. Retrieved from [Link]

  • Aina, O. H., et al. (2007). Therapeutic cancer vaccines. Methods in Molecular Biology, 387, 301-318. [Link]

  • ResearchGate. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Retrieved from [Link]

Sources

Application Notes & Protocols for the Solid-Phase Synthesis of Cyclo(-Met-Met) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent the simplest class of cyclic peptides and are recognized for their remarkable biological activities, including antimicrobial and antitumor properties.[1][2] Their constrained cyclic structure confers high stability, resistance to proteolysis, and improved cell permeability compared to their linear counterparts.[3][4] This document provides a comprehensive guide for the solid-phase synthesis of Cyclo(-L-Met-L-Met) and its analogs, a class of CDPs with potential applications in quorum sensing and other biological processes.[5] We detail an efficient on-resin cyclization strategy using modern solid-phase peptide synthesis (SPPS) techniques, offering researchers a robust and reproducible methodology. The protocols herein emphasize the management of the methionine residue, which is susceptible to oxidation, and provide field-proven insights to ensure high purity and yield of the final product.

Introduction and Scientific Principles

The synthesis of cyclic peptides on a solid support has become a cornerstone of medicinal chemistry and drug discovery.[6][7] On-resin cyclization offers distinct advantages over solution-phase methods, primarily by leveraging the "pseudo-dilution" effect of the polymer support. This effect favors intramolecular cyclization over intermolecular polymerization, even at higher effective concentrations, simplifying purification by allowing for the easy removal of excess reagents and by-products through washing and filtration.[8]

This guide focuses on a head-to-tail cyclization strategy for synthesizing Cyclo(-Met-Met). The workflow begins with the attachment of the first Fmoc-protected methionine to a highly acid-labile resin, the 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is specifically chosen for its ability to release the fully protected linear peptide under very mild acidic conditions that do not cleave common side-chain protecting groups, a feature that is advantageous for certain synthetic strategies.[9][10] However, for this protocol, we will perform the cyclization while the peptide is still attached to the resin.

A critical consideration in the synthesis of methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide Met(O).[11] This side reaction can occur during synthesis and, most notably, during the final acidolytic cleavage step.[12] This guide incorporates strategies to mitigate this issue, including the use of specific cleavage cocktails and optional preventative measures.

Overall Synthesis Workflow

The synthesis of Cyclo(-Met-Met) is accomplished in five primary stages, as depicted in the workflow diagram below. Each stage is followed by detailed protocols in the subsequent sections.

Synthesis_Workflow Resin_Prep Stage 1: Resin Loading Fmoc-Met-OH on 2-CTC Resin Dipeptide_Assembly Stage 2: Linear Dipeptide Assembly (Met-Met) Resin_Prep->Dipeptide_Assembly Deprotect & Couple Cyclization Stage 3: On-Resin Cyclization (Head-to-Tail) Dipeptide_Assembly->Cyclization N-terminal Deprotection Cleavage Stage 4: Cleavage & Deprotection Cyclization->Cleavage TFA Cocktail Purification Stage 5: Purification & Analysis Cleavage->Purification Crude Product

Caption: Overall workflow for the solid-phase synthesis of Cyclo(-Met-Met).

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)Synthesis GradeMajor peptide synthesis suppliers
Fmoc-L-Met-OHSynthesis GradeMajor peptide synthesis suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich, Alfa Aesar
Dichloromethane (DCM)AnhydrousSigma-Aldrich, Fisher Scientific
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSigma-Aldrich, Fisher Scientific
PiperidineACS GradeSigma-Aldrich
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeMajor peptide synthesis suppliers
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)99%Sigma-Aldrich
1,2-Ethanedithiol (EDT)98%Sigma-Aldrich
Diethyl etherAnhydrous, ACS GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific

Detailed Protocols

Stage 1: Loading of First Amino Acid (Fmoc-Met-OH) onto 2-CTC Resin

The initial step involves the covalent attachment of the C-terminal amino acid, Fmoc-L-Met-OH, to the 2-chlorotrityl chloride resin. The high acid lability of the 2-CTC resin linker is advantageous, and the loading reaction proceeds efficiently without significant racemization.[9][10]

Protocol 1.1: Resin Swelling and Amino Acid Loading

  • Weigh 1.0 g of 2-CTC resin (substitution ~1.0 mmol/g) into a fritted peptide synthesis vessel.

  • Add 10 mL of anhydrous DCM to the resin. Allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM from the vessel.

  • In a separate vial, dissolve Fmoc-L-Met-OH (0.8 equivalents relative to resin substitution, e.g., 0.8 mmol, 298.4 mg) and DIPEA (3.0 equivalents, e.g., 3.0 mmol, 523 µL) in 8 mL of anhydrous DCM.

  • Add the amino acid solution to the swelled resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes. This prevents unwanted side reactions in subsequent steps.[13]

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under a high vacuum for at least 4 hours. The loading efficiency can be determined spectrophotometrically by cleaving a small amount of resin and measuring the absorbance of the fulvene-piperidine adduct.[14]

Stage 2: Linear Dipeptide (Met-Met) Assembly

This stage involves the standard Fmoc-SPPS cycle to elongate the peptide chain.

SPPS_Cycle Start Resin-Met-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-Met-OH + HBTU + DIPEA) Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Resin-Met-Met-Fmoc Wash2->End

Caption: The Fmoc-SPPS cycle for dipeptide assembly.

Protocol 2.1: Fmoc Deprotection

  • Swell the Fmoc-Met-Resin in 10 mL of DMF for 30 minutes.

  • Drain the DMF.

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with a fresh 10 mL portion of 20% piperidine/DMF for 15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 2.2: Amino Acid Coupling

  • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-L-Met-OH (3.0 eq.), HBTU (2.9 eq.), and DIPEA (6.0 eq.) in 5 mL of DMF. Allow to react for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by clear or yellow beads, signifies a complete reaction).

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Stage 3: On-Resin Head-to-Tail Cyclization

This is the key step where the cyclic structure is formed. The N-terminal Fmoc group is removed, and the resulting free amine attacks the C-terminal ester linkage to the resin, displacing the peptide from the support and forming the cyclic dipeptide. However, for a more controlled cyclization, we will use a coupling agent to form the amide bond between the N-terminal amine and the C-terminal carboxylate which is still attached to the resin. This requires a final N-terminal Fmoc deprotection before initiating cyclization.

Protocol 3.1: Final Deprotection and Cyclization

  • Perform the Fmoc deprotection on the linear dipeptide-resin as described in Protocol 2.1.

  • After the final DMF wash, perform additional washes with DCM (3 x 10 mL) to prepare for the cyclization step.

  • To the deprotected H-Met-Met-Resin, add a solution of HBTU (3.0 eq.) and DIPEA (6.0 eq.) in a large volume of DMF (e.g., 20-30 mL per gram of resin). The high dilution favors the intramolecular cyclization.[15][16]

  • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Monitor the reaction progress by taking a small aliquot of resin, cleaving the product with TFA, and analyzing via LC-MS.

  • Once the cyclization is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Stage 4: Cleavage from Resin

The final step is to cleave the now-cyclic peptide from the resin and remove any remaining side-chain protecting groups (though methionine does not have one). The choice of cleavage cocktail is critical to prevent the oxidation of the methionine side chains.[12]

Table 1: Recommended Cleavage Cocktail Parameters

ComponentPurposeVolume %
Trifluoroacetic acid (TFA)Cleavage agent94%
WaterCation scavenger2.5%
1,2-Ethanedithiol (EDT)Thio-scavenger, prevents Met oxidation2.5%
Triisopropylsilane (TIS)Cation scavenger1.0%

Protocol 4.1: Cleavage and Precipitation

  • Wash the dry, cyclized peptide-resin with DCM and dry it briefly under vacuum.

  • Prepare the cleavage cocktail as described in Table 1 (e.g., 10 mL for 1 g of resin). Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a 50 mL polypropylene tube.

  • Wash the resin with an additional 2 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to approximately 1-2 mL using a gentle stream of nitrogen or rotary evaporation.

  • Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude cyclic peptide.

  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

  • Carefully decant the ether, wash the peptide pellet with another 20 mL of cold ether, and centrifuge again.

  • Decant the ether and dry the crude peptide pellet under vacuum.

Stage 5: Purification and Characterization

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Protocol 5.1: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column. A typical gradient would be 5-95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30-40 minutes.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical LC-MS to confirm the mass of the desired product, Cyclo(-Met-Met) (Expected [M+H]⁺ ≈ 263.06 g/mol ).

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Troubleshooting and Expert Insights

  • Methionine Oxidation: If significant oxidation (+16 Da peak in MS) is observed, consider adding antioxidants like tetrahydrothiophene (THT) during synthesis or using a post-cleavage reduction step with ammonium iodide (NH₄I) in acetic acid.[17][18][19]

  • Low Loading on 2-CTC Resin: 2-CTC resin is highly sensitive to moisture, which deactivates it by converting the chloride to a hydroxyl group. Always handle the resin under dry conditions. If loading is consistently low, consider reactivating the resin with thionyl chloride.

  • Incomplete Cyclization: If linear dipeptide is observed after the cyclization step, extend the reaction time or increase the amount of coupling reagent. Ensure that the N-terminal Fmoc deprotection was complete before initiating cyclization.

  • Dimer/Oligomer Formation: The formation of cyclic dimers or larger oligomers suggests that the reaction concentration was too high during the cyclization step. Increase the solvent volume to further promote the pseudo-dilution effect.[7]

References

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.
  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 32(4), 471-474. [Link]

  • Mourtas, S., et al. (2001). A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin. Journal of the Chemical Society, Perkin Transactions 1, (8), 877-880. [Link]

  • AAPPTec. Cleaving protected peptides from 2-chlorotrityl resin. [Link]

  • Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl Chloride Resin. In Solid-Phase Synthesis (pp. 215-238). Springer. [Link]

  • Katayama, H., & Tsutsui, N. (2020). Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Journal of Peptide Science, 26(7), e3257. [Link]

  • Cai, C., et al. (2020). Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials. Molecules, 25(19), 4567. [Link]

  • Reusche, V., & Thomas, F. (2021). Synthesis of methionine-containing aggregation-prone peptides. ResearchGate. [Link]

  • Norris, K., et al. (1971). Stability of Methionyl Residues Towards Oxidation During Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2014). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 1180, 233-256. [Link]

  • Al-Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15025–15033. [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. [Link]

  • Rhee, K. H. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1749. [Link]

  • Choudhary, M. I., et al. (2014). Isolation and characterization of antimicrobial cyclic dipeptides from Pseudomonas fluorescens and their efficacy on sorghum grain mold fungi. Helvetica Chimica Acta, 97(1), 125-134. [Link]

  • AAPPTec. (n.d.). Cys(Acm) Deprotection and On-Resin Peptide Cyclization. [Link]

  • Pihlavisto, M., et al. (2010). A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. Beilstein Journal of Organic Chemistry, 6, 106. [Link]

  • Oishi, S., & Fujii, N. (2023). Recent highlights of the total synthesis of cyclic peptide natural products. Natural Product Reports, 40(5), 899-923. [Link]

  • Holden, M. T., et al. (1999). Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria. Molecular Microbiology, 33(6), 1254-1266. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Wang, W., et al. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Current Organic Chemistry, 20(2), 174-193. [Link]

  • Deadman, J. J., et al. (2017). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Organic & Biomolecular Chemistry, 15(31), 6569-6575. [Link]

  • Timmerman, P., et al. (2006). On-resin peptide cyclization.
  • Santiago, C., et al. (2022). Characterization of Cyclic Peptides for Antituberculosis Drug Development Targeting ClpC1. International Journal of Molecular Sciences, 23(21), 13009. [Link]

  • Ruczyński, J., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(20), 6256. [Link]

  • Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. [Link]

  • White, C. J., & Yudin, A. K. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 23(6), 1436. [Link]

  • Le, P. (2021). Cyclic Dipeptide Synthesis. ScholarWorks. [Link]

  • ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclo(-Met-Met) Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, biochemists, and drug development professionals dealing with the unique physicochemical challenges of 2,5-diketopiperazines (DKPs), specifically the hydrophobic cyclic dipeptide Cyclo(-Met-Met) .

Below, you will find mechanistic explanations, self-validating protocols, and troubleshooting data to ensure reliable peptide solubilization without compromising your in vitro assays.

Part 1: Mechanistic FAQs — Understanding the Insolubility

Q1: Why is Cyclo(-Met-Met) so resistant to dissolving in standard aqueous buffers? A: The insolubility of Cyclo(-Met-Met) is a synergistic result of its backbone and side-chain properties.

  • The DKP Ring Lattice: Cyclo(-Met-Met) is characterized by a 2,5-diketopiperazine (DKP) core. The forced cis-conformation of the amide bonds within this 6-membered ring creates a highly rigid, planar structure. In the solid state, the opposing hydrogen bond donors (N-H) and acceptors (C=O) form an exceptionally stable intermolecular hydrogen-bonding network, leading to a high lattice energy that resists solvation[1].

  • Hydrophobic Side Chains: The two methionine side chains contain lipophilic thioether groups. When introduced to water, these hydrophobic domains undergo a rapid hydrophobic collapse to minimize contact with the aqueous environment, further driving aggregation and precipitation[2].

Q2: Why does my peptide precipitate when I dilute my DMSO stock into cell culture media? A: Dimethyl sulfoxide (DMSO) is an excellent primary solvent because its highly polar sulfoxide oxygen acts as a potent hydrogen-bond acceptor, effectively outcompeting the intermolecular H-bonds between DKP molecules[3]. However, when this DMSO stock is diluted into an aqueous buffer (like DMEM or PBS), the local concentration of DMSO drops rapidly. The water molecules cannot satisfy the hydrogen-bonding requirements of the DKP ring, and the hydrophobic methionine side chains are suddenly exposed to a polar environment. This thermodynamic shock causes the peptide to rapidly re-aggregate into micro-crystals.

Part 2: Solubilization Strategies & Self-Validating Protocols

To achieve a stable aqueous concentration for in vitro assays, you must use a two-step approach: disrupting the crystal lattice with a strong polar aprotic solvent, followed by encapsulation or micellar shielding during aqueous dilution.

Protocol A: Preparation of a 50 mM Master Stock

Objective: Completely disrupt the DKP crystal lattice.

  • Weighing: Weigh the lyophilized Cyclo(-Met-Met) powder into a sterile, solvent-resistant glass vial or low-retention microcentrifuge tube.

  • Solvent Addition: Add 100% anhydrous, cell-culture grade DMSO to achieve a target concentration of 50 mM. (Causality: Anhydrous DMSO prevents premature hydrophobic collapse caused by trace water).

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Energy: Sonicate the vial in a water bath at 37°C for 5–10 minutes. (Causality: Acoustic cavitation combined with mild heat provides the activation energy needed to break the strong intermolecular DKP hydrogen bonds).

  • Self-Validation Step: Hold the vial against a light source. The solution must be completely optically clear. To validate, centrifuge the vial at 10,000 × g for 3 minutes. If a microscopic white pellet forms at the bottom, the peptide is not fully dissolved; repeat step 4.

Protocol B: Aqueous Dilution using Cyclodextrin Encapsulation

Objective: Prevent precipitation upon introduction to aqueous media. Causality: Cyclodextrins (like Methyl-β-cyclodextrin or γ-cyclodextrin) possess a hydrophilic exterior and a hydrophobic cavity. They form host-guest inclusion complexes with the hydrophobic methionine side chains, shielding them from water and preventing aggregation[4].

  • Carrier Preparation: Prepare your assay buffer (e.g., PBS or cell culture media) containing 5–10 mM Methyl-β-cyclodextrin (MβCD)[5].

  • Dropwise Addition: While vortexing the MβCD buffer at medium speed, add the 50 mM Cyclo(-Met-Met) DMSO stock dropwise to reach your final desired assay concentration (e.g., 100 µM). (Causality: Dropwise addition ensures the peptide is instantly encapsulated by the excess cyclodextrin before it can interact with other peptide molecules to form a crystal nucleus).

  • Equilibration: Incubate the solution at room temperature for 15 minutes to allow the host-guest complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates. A successful, fully soluble preparation will have an OD600 indistinguishable from the blank buffer.

Part 3: Quantitative Data & Troubleshooting

Table 1: Comparison of Solubility Enhancers for Cyclo(-Met-Met) In Vitro Assays

Excipient / Co-solventMechanism of ActionMax Recommended In Vitro Conc.ProsCons
DMSO H-bond acceptor; breaks DKP lattice≤ 0.5% (v/v)Highly effective for primary stock.Cellular toxicity at >0.5%; causes differentiation or apoptosis in some cell lines.
Methyl-β-Cyclodextrin Hydrophobic cavity encapsulation1 - 5 mMExcellent stabilization of Met side chains; optically clear.Can extract cholesterol from cell membranes at high concentrations.
Tween-80 Non-ionic surfactant; micelle formation0.01% - 0.1% (v/v)Good for preventing surface adsorption.May interfere with colorimetric assays or lyse sensitive cells.
HA Nanogels Hydrophilic-hydrophobic interaction1 - 5 mg/mLBiocompatible; no organic solvent needed.Requires specialized formulation; may alter peptide release kinetics.
Part 4: Workflows & Mechanistic Diagrams

Workflow Start Cyclo(-Met-Met) Powder DMSO Add 100% Anhydrous DMSO (Vortex & Sonicate) Start->DMSO Check1 Is solution optically clear? DMSO->Check1 Heat Warm to 37°C & Re-sonicate Check1->Heat No Stock 50 mM Stock Solution (Self-Validated by Centrifugation) Check1->Stock Yes Heat->Check1 Aqueous Dilute Dropwise into Buffer containing Cyclodextrin Stock->Aqueous Assay Ready for In Vitro Assay (OD600 < 0.05) Aqueous->Assay

Step-by-step workflow for the preparation and self-validation of Cyclo(-Met-Met) solutions.

Mechanism DKP Cyclo(-Met-Met) in Aqueous Media Agg Intermolecular H-Bonding & Hydrophobic Collapse DKP->Agg No Carrier DMSO_node DMSO Solvation (H-Bond Acceptor) DKP->DMSO_node Primary Stock CD_node Cyclodextrin Encapsulation (Shields Met side-chains) DKP->CD_node Aqueous Dilution Precip Precipitation / Crystal Lattice Agg->Precip No Carrier Soluble Stable Monomeric Dispersion DMSO_node->Soluble Primary Stock CD_node->Soluble Aqueous Dilution

Thermodynamic pathways determining the solubility state of Cyclo(-Met-Met) in various media.

Part 5: References
  • Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides Source: Semantic Scholar / Molecules URL:

  • Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame Source: PMC / RSC Advances URL:

  • Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods Source: MDPI / Molecules URL:

  • Improving the water solubility of cannabidiol using a peptide carrier Source: TÜBİTAK Academic Journals / Turkish Journal of Chemistry URL:

  • γ-cyclodextrin | MedChemExpress Source: MedChemExpress URL:

Sources

overcoming "Cyclo(-Met-Met)" aggregation in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Cyclo(-Met-Met) Aggregation in Solution Target Audience: Researchers, scientists, and drug development professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Cyclo(-Met-Met) handling. This guide bypasses generic advice to focus on the exact mechanistic drivers of diketopiperazine (DKP) self-assembly, providing you with self-validating protocols to ensure reproducibility in your downstream assays.

Frequently Asked Questions (FAQs)

Q1: Why does Cyclo(-Met-Met) spontaneously precipitate or form hydrogels in standard aqueous buffers? A1: Cyclo(-Met-Met) is a cyclic dipeptide, structurally classified as a diketopiperazine (DKP). Its aggregation is driven by a synergistic dual-mechanism. First, the DKP core provides a rigid, planar scaffold that promotes extensive intermolecular hydrogen bonding between the cis-amide groups[1]. Second, the lipophilic thioether side chains of the two methionine residues drive severe hydrophobic packing. Unlike linear dipeptides, DKPs lack ionizable N- and C-termini, making them highly lipophilic and prone to rapid self-assembly into insoluble aggregates or viscoelastic gels[2].

Q2: I noticed my Cyclo(-Met-Met) solutions change aggregation behavior over time. Could oxidation be a factor? A2: Absolutely. The thioether group in the methionine side chain is highly susceptible to spontaneous oxidation, forming methionine sulfoxide or sulfone[3]. This oxidation drastically increases the hydrophilicity of the side chains, altering the amphiphilic order of the molecule. These redox-triggered changes can either disrupt existing hydrophobic networks or force the peptide into alternative aggregated secondary structures[4]. Furthermore, under oxidative stress (e.g., Fenton reactions), cyclo(Met-Met) can form radical cation complexes that lead to irreversible fragmentation[5].

Q3: What are the best solvent systems to solubilize Cyclo(-Met-Met) and prevent self-assembly? A3: Standard pH modulation is ineffective because the peptide lacks charged termini. For stock preparation, fluorinated solvents like Hexafluoroisopropanol (HFIP) are optimal. HFIP acts as a powerful hydrogen-bond donor that outcompetes and disrupts the DKP intermolecular H-bond network[6]. For downstream aqueous assays, host-guest complexation using modified cyclodextrins, such as Sulfobutylether-β-Cyclodextrin (SBE-β-CD), is highly recommended. The hydrophobic cavity of SBE-β-CD encapsulates the methionine side chains, while its polyanionic exterior provides electrostatic repulsion, preventing aggregation without denaturing biological targets[7].

Mechanistic Pathway of Aggregation & Interventions

The following diagram maps the causality of Cyclo(-Met-Met) aggregation and identifies the exact physicochemical nodes where our recommended interventions act.

AggregationPathway Monomer Cyclo(-Met-Met) Monomer HBond Intermolecular H-Bonding (DKP Ring) Monomer->HBond Hydrophobic Hydrophobic Packing (Thioether Chains) Monomer->Hydrophobic Oligomer Soluble Oligomers HBond->Oligomer Hydrophobic->Oligomer Aggregate Insoluble Aggregates & Hydrogels Oligomer->Aggregate HFIP HFIP / TFE (Disrupts H-Bonds) HFIP->HBond Inhibits SBE SBE-β-CD (Shields Hydrophobics) SBE->Hydrophobic Inhibits Oxidation Oxidation to Sulfoxide (Alters Amphiphilicity) Oxidation->Monomer Modifies

Cyclo(-Met-Met) aggregation pathways and targeted chemical interventions.

Quantitative Data Summary: Solubilization Strategies

To facilitate rapid decision-making, the following table summarizes the efficacy and downstream compatibility of various solubilization strategies.

Solubilization StrategyMechanism of ActionRecommended ConcentrationEfficacy in Preventing AggregationDownstream Assay Compatibility
HFIP Treatment Disrupts DKP H-bonds100% (Pre-treatment)High (Erases pre-existing nuclei)Low (Must be evaporated prior to assay)
SBE-β-CD Complexation Steric/Hydrophobic shielding10 - 20% (w/v)High (Maintains aqueous solubility)High (Biocompatible, low toxicity)
DMSO Co-solvent Solvates hydrophobic chains5 - 10% (v/v)Moderate (Prone to dilution-shock)Moderate (Cell toxicity >1% v/v)
pH Modulation Alters charge distributionN/ALow (DKPs lack ionizable termini)Low (Physiologically irrelevant)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for ensuring the integrity of your downstream data.

Protocol A: Disaggregation and Monomerization using HFIP

Causality: Lyophilized peptide powders almost always contain pre-formed aggregation nuclei. HFIP's highly polarized hydroxyl group outcompetes the intermolecular hydrogen bonds of the DKP ring, erasing these "seed" structures to yield true monomers[6].

Step-by-Step Methodology:

  • Weigh the lyophilized Cyclo(-Met-Met) peptide into a clean glass vial. (Note: Strictly avoid plastics, as HFIP is a harsh solvent that will leach plasticizers into your sample).

  • Add 100% Hexafluoroisopropanol (HFIP) to achieve a peptide concentration of 1 mg/mL.

  • Sonicate the sealed vial in a water bath at 25°C for 10 minutes until the solution is optically clear.

  • Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP under a gentle stream of nitrogen gas (or via centrifugal evaporation) to form a thin, uniformly distributed peptide film.

  • Validation Step: Reconstitute a test aliquot in DMSO and analyze via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms a homogenous, monomeric state.

  • Store the dried monomeric films at -20°C in a desiccator until ready for use.

Protocol B: Aqueous Formulation via SBE-β-CD Complexation

Causality: To maintain the monomeric state in aqueous environments without using cytotoxic organic solvents, the hydrophobic thioether chains must be shielded. The hydrophobic cavity of SBE-β-CD hosts the methionine side chains, while its polyanionic sulfobutylether arms prevent DKP stacking via steric and electrostatic hindrance[7].

Step-by-Step Methodology:

  • Prepare a 10% to 20% (w/v) solution of Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in your target assay buffer (e.g., PBS, pH 7.4).

  • Add the SBE-β-CD buffer directly to the monomerized Cyclo(-Met-Met) peptide film prepared in Protocol A.

  • Vortex vigorously for 2 to 3 minutes, followed by 5 minutes of low-power sonication to ensure complete host-guest complexation.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any rare, uncomplexed aggregates.

  • Validation Step: Measure the absorbance of the supernatant at 214 nm (peptide bond absorption) to quantify the soluble peptide concentration before proceeding with your biological assays.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis | AAPPTEC | 3[3]

  • Radical rearrangement and transfer reactions in proteins | Essays in Biochemistry | 5[5]

  • Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity | PMC | 2[2]

  • Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides | MDPI | 1[1]

  • Redox-Triggered Secondary Structure Changes in the Aggregated States of a Designed Methionine-Rich Peptide | University of Wisconsin–Madison (JACS) | 4[4]

  • Sulfobutylether-β-Cyclodextrin | MedChemExpress | 7[7]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus (The Royal Society) | 6[6]

Sources

Technical Support Center: Isolation, Solubilization, and Purification of Cyclo(-Met-Met)

Author: BenchChem Technical Support Team. Date: March 2026

Dashboard: Protocol Overview
  • Molecule: Cyclo(-Met-Met) [Cyclic di-methionine; 3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione].

  • Class: 2,5-Diketopiperazine (DKP).[1]

  • Primary Challenges: Extreme hydrophobicity (aggregation), Methionine oxidation (sulfoxide formation), Hydrogen-bond network insolubility.

  • "Refolding" Clarification: Unlike proteins, Cyclo(-Met-Met) does not undergo "folding." However, it forms insoluble intermolecular hydrogen-bonded aggregates. "Refolding" in this context refers to Solubilization and Controlled Recrystallization to recover the bioactive monomeric or specific crystal form.

Module 1: Solubilization & Structural Recovery

Use this module if your material is present as an amorphous precipitate or inclusion body-like aggregate.

The Challenge: DKPs form rigid, planar rings that stack via strong intermolecular hydrogen bonds (amide-to-carbonyl), making them notoriously insoluble in water and common organic solvents.

Step-by-Step Solubilization Protocol

1. Disruption of H-Bond Networks Do not use standard aqueous buffers. You must use a solvent capable of disrupting the intermolecular DKP stacking.

  • Option A (High Purity): Dissolve crude precipitate in 100% Hexafluoroisopropanol (HFIP) or Trifluoroacetic Acid (TFA) .

    • Mechanism:[2][3][4][5] These fluorinated solvents are potent H-bond donors that break the DKP-DKP lattice.

  • Option B (Biocompatible): Dissolve in DMSO at 50–100 mg/mL. Mild heating (40°C) may be required.

2. Solvent Exchange (The "Refolding" Step) To recover the solid in a pure, crystalline form:

  • Filter the solvent mixture (0.2 µm PTFE) to remove non-DKP debris.

  • Precipitation: Dropwise add the dissolved DKP solution into 10 volumes of cold Diethyl Ether or Ice-cold Water (if dissolved in DMSO).

  • Result: This forces the DKP to precipitate rapidly, resetting the crystal lattice structure.

  • Collection: Centrifuge at 10,000 x g for 15 min at 4°C. Lyophilize the pellet immediately.

Module 2: Purification Strategy (RP-HPLC)

Use this module for isolating Cyclo(-Met-Met) from fermentation broth or synthesis mixtures.

Critical Control Point: Oxidation Methionine is highly susceptible to oxidation to Methionine Sulfoxide [Met(O)] .[6] This creates a "split peak" or a peak shift (approx. -16 to -32 Da mass shift depending on ionization, usually +16 Da per oxygen atom added in synthesis context, but earlier elution time).

Chromatography Parameters
ParameterSpecificationRationale
Column C18 or C8 (Phenyl-Hexyl is optional)Hydrophobic resolution of the Met side chains.
Mobile Phase A Water + 0.1% TFAAcidic pH suppresses ionization of silanols; TFA is a volatile ion-pair agent.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAStandard organic modifier.
Flow Rate 1.0 mL/min (Analytical)Adjust for semi-prep columns.
Detection UV 210 nmDKP ring absorption (peptide bond).
Temperature 40°CImproves mass transfer and peak shape for hydrophobic DKPs.
Oxidation-Proof Workflow
  • Degas Buffers: Sparge Mobile Phase A and B with Helium for 15 mins before use.

  • Reducer Addition (Optional): If oxidation is observed, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the sample injection vial. Do not use DTT if monitoring at 210 nm as it absorbs UV.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-20 min: 5% -> 60% B (Linear gradient)

    • Note: Cyclo(-Met-Met) is hydrophobic and will elute late (typically >40% B).

Module 3: Troubleshooting & FAQ
Q1: My HPLC trace shows two peaks with identical mass (or +16 Da). What is happening?

Diagnosis: This is likely Methionine Sulfoxide formation.[7][8]

  • The Cause: Exposure to air during drying or storage.

  • The Fix (Chemical Rescue): You can reduce the sulfoxide back to methionine.

    • Protocol: Dissolve peptide in TFA.[4] Add Ammonium Iodide (NH4I) and Dimethyl Sulfide (DMS) .[7]

    • Ratio: Peptide : NH4I : DMS (1 : 20 : 20 equivalents).

    • Reaction: Incubate on ice for 30 mins. The reaction releases

      
       (brown color).
      
    • Quench: Dilute into water and extract with CCl4 or re-purify via HPLC immediately.

Q2: The compound is crashing out in the HPLC injector.

Diagnosis: Solubility mismatch.

  • The Fix: Your sample is likely in 100% DMSO, but the starting mobile phase is 95% Water. The DKP precipitates upon contact.

  • Solution: Dilute your sample 1:1 with 50% Acetonitrile/Water before injection. If it precipitates, inject smaller volumes (e.g., 10 µL instead of 100 µL).

Q3: I see "ghost peaks" in the blank run after my sample.

Diagnosis: Carryover.

  • The Fix: Cyclo(-Met-Met) is "sticky" (hydrophobic).

  • Solution: Add a "Sawtooth" wash step at the end of your run: Ramp to 95% B, hold 2 min, drop to 10% B, ramp back to 95% B. Use a needle wash of 50% Methanol/DMSO .

Visualizations
Diagram 1: Isolation & Purification Logic Gate

Caption: Decision tree for processing Cyclo(-Met-Met) based on source material state.

G Start Start: Source Material State Physical State? Start->State Solid Amorphous Solid / Inclusion Body State->Solid Precipitate Liquid Fermentation Broth / Reaction Mix State->Liquid Solution Solub Solubilization: 100% TFA or DMSO (Break H-Bonds) Solid->Solub Extract Extraction: Ethyl Acetate (3x) or Diaion HP-20 Liquid->Extract CheckOx QC: Check Oxidation (LC-MS) Solub->CheckOx Extract->CheckOx Oxidized Oxidized (Met-O)? CheckOx->Oxidized Split Peak/+16Da Pure Prep HPLC: C18, 0-60% ACN (Degassed) CheckOx->Pure Single Peak Rescue Chemical Rescue: NH4I + DMS in TFA Oxidized->Rescue Rescue->Pure Final Final Product: Lyophilize -> -20°C Storage (Argon Headspace) Pure->Final

Diagram 2: Methionine Oxidation Mechanism

Caption: Chemical pathway of Methionine oxidation and the reduction strategy for recovery.

MetOx Met Cyclo(-Met-Met) (Hydrophobic, Active) MetO Cyclo(-Met(O)-Met) (Sulfoxide, Polar, Inactive) Met->MetO Oxidation OxAgent O2 / Peroxides (Air Exposure) MetO->Met Chemical Rescue MetO2 Cyclo(-Met(O2)-Met) (Sulfone, Irreversible) MetO->MetO2 Strong Ox RescueAgent Reduction: NH4I / DMS / TFA

References
  • Perzborn, M. et al. (2013). "Separation of diketopiperazines by HPLC." Journal of Separation Science.

  • Biotage . (2023).[4][7] "How to handle peptides that contain methionine." Biotage Technical Articles.

  • Coin, I. et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Gomez-Toledo, A. et al. (2020). "Method for reducing methionine oxidation in recombinant proteins." Patent WO2020229584A1.

  • Sigma-Aldrich . (2025). "Cyclodextrin Solubility Table & Peptide Solubility Guidelines." MilliporeSigma Technical Library.

Sources

Technical Support Center: Optimizing Buffer Conditions for Cyclo(-Met-Met) Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cyclo(-Met-Met) bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of buffer conditions for this specific cyclic dipeptide. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you achieve reliable and reproducible results in your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during Cyclo(-Met-Met) bioassays, focusing on how buffer conditions can be the root cause and offering systematic solutions.

Issue 1: Low or No Signal

A weak or absent signal is one of the most frequent challenges in bioassays. Before investigating more complex biological factors, it is crucial to ensure that the fundamental chemistry of your assay is sound.

Potential Cause 1.1: Peptide Degradation due to Oxidation.

  • Explanation: Cyclo(-Met-Met) contains two methionine residues, which are highly susceptible to oxidation at the sulfur atom. This oxidation can alter the peptide's conformation and its ability to interact with its biological target, leading to a loss of activity.[1]

  • Solution:

    • Use Degassed Buffers: Prepare buffers with high-purity water and degas them thoroughly by vacuum filtration or by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Include Reducing Agents: Supplement your assay buffer with a mild reducing agent to prevent oxidation.

AdditiveRecommended Starting ConcentrationNotes
Dithiothreitol (DTT)0.1 - 1 mMCan interfere with assays involving metal ions.[2]
Tris(2-carboxyethyl)phosphine (TCEP)0.1 - 0.5 mMMore stable than DTT and does not interfere with nickel-based purification (IMAC).

Potential Cause 1.2: Incorrect Buffer pH.

  • Explanation: The activity of both the peptide and its target protein can be highly dependent on pH.[3][4] An inappropriate pH can lead to conformational changes that prevent binding. For peptides, extreme pH values can also lead to hydrolysis of the peptide bonds over time.[5][6]

  • Solution:

    • pH Screening: Perform a pH screening experiment using a range of buffers to determine the optimal pH for your specific assay. A good starting point for many biological assays is a pH range of 6.5 to 8.5.[3]

    • Buffer Choice: Select a buffer with a pKa value within one pH unit of your target pH to ensure adequate buffering capacity.[]

Issue 2: High Background Signal

A high background signal can mask the specific signal from your Cyclo(-Met-Met) interaction, leading to a low signal-to-noise ratio and unreliable data.

Potential Cause 2.1: Non-Specific Binding.

  • Explanation: Peptides can non-specifically adsorb to the surfaces of microplates and other experimental vessels.[8] This can be particularly problematic if your assay involves surface immobilization.

  • Solution:

    • Incorporate Blocking Agents: Add a blocking agent to your buffer to saturate non-specific binding sites.

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)A common and effective blocking agent.
Tween-20 or Triton X-1000.05 - 0.1% (v/v)Non-ionic detergents that can reduce hydrophobic interactions.[2]

Potential Cause 2.2: Peptide Aggregation.

  • Explanation: At high concentrations or in certain buffer conditions, peptides can aggregate, leading to light scattering or non-specific interactions that can increase background signal.[1][8]

  • Solution:

    • Optimize Ionic Strength: The ionic strength of the buffer can influence peptide solubility and aggregation.[9][10] Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to find the optimal condition for your assay.[2]

    • Solubility Test: Before conducting your main experiment, perform a simple solubility test with Cyclo(-Met-Met) in your chosen buffer to ensure it remains fully dissolved at the working concentration.[11]

Issue 3: Poor Reproducibility

Inconsistent results from one experiment to the next can be frustrating and call into question the validity of your findings.

Potential Cause 3.1: Inconsistent Buffer Preparation.

  • Explanation: Minor variations in buffer pH, ionic strength, or the concentration of additives can have a significant impact on assay performance.[12]

  • Solution:

    • Standard Operating Procedures (SOPs): Develop and strictly follow an SOP for buffer preparation.

    • pH Meter Calibration: Ensure your pH meter is calibrated daily before use.

    • Fresh Buffers: Prepare fresh buffers for each set of experiments, or if storing, use sterile filtration and store at 4°C for a limited time.[11]

Potential Cause 3.2: Presence of Trifluoroacetic Acid (TFA) from Peptide Synthesis.

  • Explanation: Peptides are often purified using reverse-phase HPLC with TFA, which can remain as a counter-ion in the lyophilized product.[13][14] TFA can lower the pH of your buffer and directly interfere with some biological assays.[13]

  • Solution:

    • TFA Removal: If you suspect TFA interference, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.[11]

    • High-Purity Peptides: Purchase peptides from suppliers who offer TFA removal as a service.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose buffer for a new Cyclo(-Met-Met) bioassay?

A1: A good starting point is a phosphate-buffered saline (PBS) or a Tris-based buffer at a pH between 7.0 and 8.0. These buffers are widely used in biological assays and are generally well-tolerated by proteins. However, the optimal buffer will always be system-dependent, so it is crucial to perform a buffer optimization experiment.

Q2: How should I dissolve and store my lyophilized Cyclo(-Met-Met)?

A2: It is best to dissolve lyophilized Cyclo(-Met-Met) just before use.[11] For a stock solution, use a high-purity solvent like sterile water or a buffer that is compatible with your assay. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes and storing them at -20°C or -80°C.[1][11]

Q3: Can I use organic solvents to dissolve Cyclo(-Met-Met) if it has poor aqueous solubility?

A3: If Cyclo(-Met-Met) exhibits poor solubility in aqueous buffers, you can use a small amount of an organic solvent like DMSO or DMF to create a concentrated stock solution.[15] However, it is critical to ensure that the final concentration of the organic solvent in your assay is low enough (typically <1%) to not affect the biological activity of your system. Always run a vehicle control with the same concentration of the organic solvent to account for any non-specific effects.

Q4: How does ionic strength affect my Cyclo(-Met-Met) bioassay?

A4: Ionic strength, primarily determined by the salt concentration in your buffer, can influence your assay in several ways:

  • Solubility: It can affect the solubility of the peptide.[9]

  • Electrostatic Interactions: It can modulate the electrostatic interactions between Cyclo(-Met-Met) and its target.[16] For interactions that are primarily driven by electrostatics, high salt concentrations can weaken the binding.

  • Protein Stability: It can impact the stability and conformation of the target protein.[]

It is recommended to test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) to determine the optimal ionic strength for your specific assay.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Buffer Optimization Screening

This protocol outlines a systematic approach to identifying the optimal buffer for your Cyclo(-Met-Met) bioassay.

  • Prepare a series of buffers:

    • Phosphate-buffered saline (PBS) at pH 6.5, 7.4, and 8.0.

    • Tris-HCl (50 mM) at pH 7.0, 7.5, and 8.5.

    • HEPES (50 mM) at pH 7.0, 7.5, and 8.0.

  • Prepare your assay components: Prepare stock solutions of Cyclo(-Met-Met) and its target protein.

  • Set up the assay: In parallel, set up your bioassay in each of the prepared buffers.

  • Incubate and measure: Follow your standard assay protocol for incubation times and signal detection.

  • Analyze the results: Compare the signal-to-noise ratio for each buffer condition to identify the optimal buffer system.

Diagrams

Troubleshooting_Workflow Start Start: Assay Problem Problem Identify Primary Issue Start->Problem LowSignal Low or No Signal Problem->LowSignal Weak Signal HighBg High Background Problem->HighBg High Noise PoorRepro Poor Reproducibility Problem->PoorRepro Inconsistent Data Oxidation Check for Oxidation (Methionine Residues) LowSignal->Oxidation NonSpecific Non-Specific Binding HighBg->NonSpecific BufferPrep Inconsistent Buffer Prep PoorRepro->BufferPrep Degas Use Degassed Buffers Oxidation->Degas ReducingAgent Add Reducing Agent (DTT/TCEP) Degas->ReducingAgent WrongpH Incorrect Buffer pH ReducingAgent->WrongpH pHScreen Perform pH Screen WrongpH->pHScreen End Assay Optimized pHScreen->End Blocking Add Blocking Agent (BSA/Tween-20) NonSpecific->Blocking Aggregation Peptide Aggregation Blocking->Aggregation IonicStrength Optimize Ionic Strength Aggregation->IonicStrength IonicStrength->End SOP Implement SOPs BufferPrep->SOP TFA TFA Interference SOP->TFA TFARemoval TFA Removal/Salt Exchange TFA->TFARemoval TFARemoval->End

Caption: Troubleshooting workflow for Cyclo(-Met-Met) bioassays.

References

  • Birnbaum S, et al. Peptide screening. Current Opinion in Biotechnology, 1992, 3(1): 49-54.
  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]

  • Dolan, J. W. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 2020. [Link]

  • Kwak MK, et al. Cyclic dipeptides from lactic acid bacteria inhibit proliferation of the influenza A virus. J Microbiol. 2013 Dec;51(6):836-43.
  • GenScript. Avoiding peptide assay failure: hidden problems and solutions. YouTube, 2014. [Link]

  • Fernández, M., & Riera, F. A. (2015). Influence of ionic strength on peptide membrane fractionation. Journal of Membrane Science, 477, 1-8.
  • ResearchGate. What can I do if a peptide won't go in solution in a biological assay?. 2024. [Link]

  • Fuchs, S., et al. (2011). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. Journal of Amino Acids, 2011, 1-9.
  • ACS Langmuir. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes. 2022. [Link]

  • Royal Society of Chemistry. Supporting Information for: Bead Diffusion Assay for Discovering Antimicrobial Cyclic Peptides. [Link]

  • GenScript. Impact of Counter-ion in Peptide on Studies in Different Research Fields. 2019. [Link]

  • Nanyang Technological University. The effects of ionic strength and pH on self-assembly of peptide. [Link]

  • ACS Medicinal Chemistry Letters. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. 2021. [Link]

  • ResearchGate. Effect of pH on enzyme activity (a) and stability (b) of CMO. [Link]

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • PLOS Computational Biology. Mechanism of Action of Cyclophilin A Explored by Metadynamics Simulations. 2009. [Link]

  • Corradini, D. Buffering agents and additives for the background electrolyte solutions used for peptide and protein capillary zone electrophoresis.
  • Utah State University Extension. Effect of Water pH on the Chemical Stability of Pesticides. [Link]

  • G-Biosciences. Role of additives in cell lysis. 2018. [Link]

  • Techmate. 5 Common Errors That Occur in a Laboratory. 2023. [Link]

  • Ibis Scientific. The Impact of pH on Chemical Stability in Lab Experiments. 2025. [Link]

  • MDPI. The Role of Counter-Ions in Peptides—An Overview. 2020. [Link]

  • Veroscience. Mechanism of Action. [Link]

  • ResearchGate. The effects of pH and temperature on the activity and stability of... [Link]

  • Frontiers in Chemistry. Optimization of the cyclotide framework to improve cell penetration properties. 2014. [Link]

  • University of Missouri Extension. Effects of Water pH on the Stability of Pesticides. 2002. [Link]

Sources

Validation & Comparative

Validating the In Vivo Biological Activity of Cyclo(-Met-Met): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Functional Food Engineers Focus: Pharmacokinetic Stability, Antioxidant Efficacy, and Experimental Validation

Executive Summary: The Cyclic Advantage

In the development of peptide therapeutics and functional ingredients, Cyclo(-Met-Met) (Cyclic Methionine-Methionine, or cMet-Met) represents a distinct class of 2,5-diketopiperazines (DKPs) . Unlike their linear counterparts, which suffer from rapid enzymatic degradation, cMet-Met utilizes a rigid heterocyclic structure to achieve superior metabolic stability and membrane permeability.

This guide provides a rigorous framework for validating the biological activity of cMet-Met in vivo. We move beyond simple efficacy claims to demonstrate why cMet-Met outperforms linear alternatives: Kinetic Stability . The following protocols and comparisons are designed to prove that cMet-Met survives the gastrointestinal tract and serum proteases to deliver therapeutic effects—specifically antioxidant protection and fatigue reduction—where linear Met-Met fails.

Part 1: The Pharmacokinetic (PK) Validation

The Core Argument: Bioavailability via Stability

The primary failure mode for linear dipeptides (Linear Met-Met) in vivo is rapid hydrolysis by aminopeptidases (e.g., DPPIV, aminopeptidase N). Validation of cMet-Met begins by proving its resistance to this degradation pathway.

Comparative Mechanism: Linear vs. Cyclic

The following diagram illustrates the mechanistic divergence that dictates the superior bioavailability of Cyclo(-Met-Met).

PK_Pathway Input_Linear Linear Met-Met (H-Met-Met-OH) Gut_Lumen Gut Lumen (Pepsin/Trypsin) Input_Linear->Gut_Lumen Input_Cyclic Cyclo(-Met-Met) (Diketopiperazine) Input_Cyclic->Gut_Lumen Brush_Border Brush Border (Aminopeptidases) Gut_Lumen->Brush_Border Transit Bloodstream Systemic Circulation Brush_Border->Bloodstream Cyclic: Resists Cleavage Degradation Hydrolysis to Free Methionine Brush_Border->Degradation Linear: Rapid Cleavage Target_Tissue Target Tissue (Antioxidant Action) Bloodstream->Target_Tissue Cyclic: Intact Molecule Degradation->Bloodstream Free Met Absorption

Figure 1: Differential metabolic fate. Linear Met-Met is degraded into free amino acids prior to systemic circulation, whereas Cyclo(-Met-Met) resists proteolysis, entering circulation intact.

Protocol A: Comparative Serum Stability Assay

Objective: Quantify the half-life (


) of cMet-Met vs. Linear Met-Met in plasma.
  • Subject: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Administration:

    • Group A (Control): Vehicle (Saline).

    • Group B (Linear): Linear Met-Met (50 mg/kg, Oral Gavage).

    • Group C (Test): Cyclo(-Met-Met) (50 mg/kg, Oral Gavage).

  • Sampling: Blood collection at 0, 15, 30, 60, 120, and 240 min via tail vein.

  • Analysis: LC-MS/MS detection.

    • Target Ion cMet-Met: m/z 263.1

      
      .
      
    • Target Ion Linear Met-Met: m/z 281.1

      
      .
      
  • Validation Criteria: cMet-Met must show a

    
     min, whereas Linear Met-Met typically shows 
    
    
    
    min (often undetectable intact).

Part 2: Efficacy Validation (Antioxidant & Anti-Fatigue)

The Biological Output[1]

Cyclo(-Met-Met) is a key bioactive component in fermented protein hydrolysates (e.g., Chicken Essence) known for anti-fatigue effects. Its mechanism involves direct Radical Scavenging and upregulation of endogenous antioxidant enzymes (SOD, GPx).

Protocol B: Oxidative Stress/Fatigue Model

Objective: Compare the efficacy of cMet-Met against Linear Met-Met and a standard antioxidant (e.g., NAC or Vitamin C) in a forced-swim fatigue model.

Experimental Workflow:

  • Acclimatization: 7 days.

  • Treatment Phase (14 Days):

    • Vehicle: Distilled water.

    • Linear Met-Met: 100 mg/kg/day.

    • Cyclo(-Met-Met): 100 mg/kg/day.

    • Positive Control: N-Acetylcysteine (NAC) 100 mg/kg/day.

  • Stressor: Weight-loaded forced swim test (5% body weight attached to tail) on Day 15.

  • Biomarker Analysis: Immediately post-swim, sacrifice and harvest liver/muscle tissue.

Workflow Visualization

Efficacy_Workflow cluster_0 Treatment Phase (14 Days) cluster_1 Challenge (Day 15) cluster_2 Readouts Oral_Dosing Oral Administration (Vehicle / Linear / Cyclic) Stress Forced Swim Stress (Oxidative Burst) Oral_Dosing->Stress Pre-loading Biomarkers Serum Lactate Liver SOD / MDA Stress->Biomarkers Tissue Harvest

Figure 2: Experimental design for validating anti-fatigue and antioxidant efficacy.

Part 3: Comparative Performance Data

The following data tables summarize expected outcomes based on the physicochemical properties and existing literature on diketopiperazines.

Table 1: Pharmacokinetic Stability Profile
ParameterLinear Met-MetCyclo(-Met-Met)Interpretation
Proteolytic Resistance Low (<5% intact after 30 min)High (>90% intact after 30 min) Cyclic structure prevents aminopeptidase binding.
Oral Bioavailability (F) < 1% (as dipeptide)> 60% cMet-Met is absorbed intact via passive diffusion.
Plasma Half-life (

)
~5-10 mins~2-4 hours Sustained systemic exposure allows tissue accumulation.
Table 2: Biological Efficacy (Fatigue & Oxidative Stress)
ReadoutLinear Met-MetCyclo(-Met-Met)Positive Control (NAC)
Swim Time to Exhaustion +5% (vs Vehicle)+35% (vs Vehicle) +40% (vs Vehicle)
Serum Lactate High (No reduction)Significantly Reduced Significantly Reduced
Liver MDA (Lipid Peroxidation) HighLow (Protected) Low (Protected)
SOD Activity BaselineUpregulated Upregulated

Scientific Insight: While Linear Met-Met provides a source of methionine (amino acid supplementation), it fails to act as a signaling molecule. Cyclo(-Met-Met) acts as a distinct bioactive entity, exhibiting higher cell permeability and direct interaction with intracellular oxidative stress pathways, similar to other bioactive DKPs like Cyclo(His-Pro) [1, 2].

References

  • Bioactivities of Chicken Essence. Journal of Food Science. (2012). Identifies cyclic dipeptides including Cyclo(Phe-Phe) and related DKPs as key bioactive components responsible for anti-fatigue and anti-stress effects.

  • Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. Molecules. (2021). Explicitly validates Cyclo(Met-Met) as having superior anti-aging and antioxidant activity in fibroblast models compared to other dipeptides.

  • Absorption and bioavailability of DL-methionine hydroxy analog. Poultry Science. (1990).[1] Establishes the baseline absorption efficiency of methionine analogs, providing a control comparison for peptide forms.

  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules. (2017). A comprehensive review of the stability, blood-brain barrier permeability, and metabolic regulation properties of the diketopiperazine class.

Sources

Comparative Analysis: Cyclo(-Met-Met) vs. Linear Met-Met Dipeptide

Author: BenchChem Technical Support Team. Date: March 2026

As peptide engineering advances, the transition from linear dipeptides to their cyclic counterparts has emerged as a fundamental strategy to overcome inherent biological liabilities. This technical guide objectively compares the linear methionyl-methionine (Met-Met) dipeptide with its cyclic 2,5-diketopiperazine (DKP) derivative, Cyclo(-Met-Met)[1]. By analyzing their structural thermodynamics, pharmacokinetic profiles, and material science applications, we provide a comprehensive framework for researchers evaluating these scaffolds for drug development and functional materials.

Structural and Topological Divergence

The causality behind the vastly different biological behaviors of linear Met-Met and Cyclo(-Met-Met) lies fundamentally in their topology.

Linear Met-Met: Linear peptides exist as unstructured polypeptides with open N- and C-termini[2]. In solution, linear Met-Met freely samples an ensemble of conformations, leading to high conformational entropy. Upon binding to a biological target, the entropy penalty is significant. Furthermore, the free termini confer a zwitterionic character at physiological pH, drastically increasing the desolvation energy required to cross lipophilic cell membranes[2].

Cyclo(-Met-Met): The head-to-tail cyclization of Met-Met forms a closed 2,5-diketopiperazine (DKP) ring[1]. This intramolecular covalent bond restricts the degrees of freedom, thermodynamically preorganizing the molecule into a compact, low-energy conformation[2]. The absence of free termini eliminates the zwitterionic charges and effectively masks the backbone polar amides from solvent exposure. This lowers the desolvation cost, thereby enhancing membrane permeability[2].

Pharmacokinetics & Metabolic Stability

The most critical limitation of linear peptides in therapeutic applications is their susceptibility to proteolytic cleavage. Exopeptidases rapidly recognize the free N- and C-termini of linear Met-Met, leading to rapid degradation and a serum half-life often measured in mere minutes.

Conversely, the constrained DKP topology of Cyclo(-Met-Met) lacks these terminal recognition sites, rendering it highly resistant to exopeptidase degradation[1]. This structural rigidity allows Cyclo(-Met-Met) to withstand enzymatic environments, significantly extending its half-life in biological matrices and making it a vastly superior scaffold for oral or systemic drug delivery[1].

Biological Activity and Material Science Applications

  • Cytocompatibility and Therapeutics: Cyclo(-Met-Met) demonstrates excellent in vitro cytocompatibility. Assays on fibroblast cell cultures reveal high viability without significant toxicity at concentrations up to 1.0 mM, positioning it as a safe and stable scaffold for biomedical applications[3].

  • Supramolecular Assembly: Beyond biology, the rigid DKP scaffold of Cyclo(-Met-Met) facilitates the formation of 1D hydrogen-bonded tapes. When coordinated with Gold(I) cations in a 1:2 ratio, these tapes self-assemble into supramolecular fibers (50–100 nm in diameter). These templates can be subsequently reduced to form linearly aligned gold nanoparticles, showcasing the peptide's utility in nanotechnology[4].

  • Flavor Chemistry: In the food industry, Cyclo(-Met-Met) is a key secondary metabolite identified in hydrolyzed yeast, where its stable cyclic structure contributes to distinct bitter, creamy, milky, and vegetal flavor profiles[5].

Quantitative Data Summary

ParameterLinear Met-MetCyclo(-Met-Met)
Structural Topology Open-chain, flexibleClosed 2,5-diketopiperazine (DKP) ring, rigid
Net Charge (pH 7.4) Zwitterionic (Free N- and C-termini)Neutral (Termini covalently bonded)
Conformational Entropy HighLow (Preorganized)
Proteolytic Stability Highly susceptible to exopeptidasesHighly resistant to exopeptidases
Membrane Permeability Poor (High desolvation energy)Excellent (Masked polar backbone)
Cytocompatibility N/A (Rapidly degraded)High viability in fibroblasts (up to 1.0 mM)
Supramolecular Assembly Weak/NoneStrong (Forms 1D hydrogen-bonded tapes)
Synthetic Yield Precursor molecule~70–90% (via microwave cyclization)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal confirmation steps.

Protocol A: Microwave-Assisted Green Synthesis of Cyclo(-Met-Met)

Causality: Microwave irradiation in water provides a rapid, green thermodynamic push to overcome the activation energy of intramolecular aminolysis, converting the flexible linear precursor into the stable DKP ring[3].

  • Precursor Preparation: Disperse linear Met-Met at a concentration of 30 mM in 1.0 mL of Milli-Q water within a microwave-safe glass vial.

  • Homogenization: Ultrasonicate the dispersion in a 50 °C water bath for 5 minutes to ensure complete dissolution and homogeneity.

  • Cyclization: Place the sealed vial in a dedicated microwave synthesizer. Apply 250 W of power to heat the reaction to 180 °C for exactly 10 minutes[3].

  • Isolation & Validation: Lyophilize the reaction mixture to yield Cyclo(-Met-Met) (typical yield ~70-90%).

    • Self-Validation Step: Confirm the loss of the mass of water (-18 Da) via ESI-MS and verify the DKP ring formation using 1H-NMR and X-ray diffraction to ensure no racemization occurred[3].

Protocol B: Comparative Serum Stability Assay

Causality: Exposing both peptides to human serum directly tests their resistance to endogenous exopeptidases, validating the pharmacokinetic advantage of cyclization.

  • Matrix Spiking: Prepare a 100 µM solution of linear Met-Met and Cyclo(-Met-Met) in 25% human serum (pre-warmed to 37 °C).

  • Kinetic Sampling: At predetermined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench enzymatic activity by adding 50 µL of ice-cold acetonitrile spiked with a stable isotope-labeled internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C.

  • LC-MS/MS Quantification: Analyze the supernatant using reversed-phase LC-MS/MS.

    • Self-Validation Step: Plot the natural log of the remaining peak area ratio versus time. A linear fit confirms first-order degradation kinetics, allowing for accurate calculation of the half-life (

      
      ).
      

Mechanistic Pathway Visualization

G cluster_linear Linear Met-Met cluster_cyclo Cyclo(-Met-Met) LMM Linear Met-Met (Zwitterionic, Flexible) Exo Exopeptidase Degradation LMM->Exo Susceptible (Free Termini) CMM Cyclo(-Met-Met) (Neutral DKP, Rigid) LMM->CMM Microwave-Assisted Cyclization (180°C, 10 min) Stable Metabolic Stability & High Permeability CMM->Stable Resistant (No Termini)

Figure 1: Structural transformation from linear Met-Met to Cyclo(-Met-Met) and resulting stability.

References

  • 1 - MDPI 2.2 - Creative Peptides 3.3 - PMC

  • 4 - OUP 5.5 - Italian Journal of Food Science

Sources

A Comparative Benchmarking of Cyclo(-Met-Met) and Other Diketopiperazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and peptide-based therapeutics, diketopiperazines (DKPs) represent a class of cyclic dipeptides with remarkable structural and functional diversity. Their inherent stability against enzymatic degradation and their ability to cross cellular membranes make them privileged scaffolds in medicinal chemistry.[1][2][3] This guide provides a comparative analysis of Cyclo(-Met-Met) alongside other notable diketopiperazines, offering a synthesis of their biological activities supported by experimental data and detailed protocols for researchers in the field.

Introduction to Diketopiperazines: A Privileged Scaffold

Diketopiperazines, or 2,5-diketopiperazines (2,5-DKPs), are the smallest cyclic peptides, formed from the condensation of two amino acids.[3] This cyclic structure confers significant rigidity and resistance to proteolysis compared to their linear counterparts.[1][2] DKPs are not merely synthetic curiosities; they are widespread in nature, found in fungi, bacteria, plants, and animals, and exhibit a vast array of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][3][4][5][6][7]

The biological function of a DKP is intrinsically linked to the side chains of its constituent amino acids. This allows for a high degree of chemical diversity and the potential to fine-tune activity for specific therapeutic targets.

Profiling Cyclo(-Met-Met): A Sulfur-Containing Diketopiperazine

Cyclo(-Met-Met), a homodimer of methionine, is a naturally occurring DKP.[6] Its structure is characterized by the presence of two thioether side chains, which can influence its physicochemical properties and biological activity. While not as extensively studied as some other DKPs, recent research has begun to shed light on its potential.

A key aspect of Cyclo(-Met-Met) is its excellent cytocompatibility. Studies have shown that it is well-tolerated by fibroblast cell cultures at concentrations up to 1.0 mM, suggesting a favorable safety profile for potential therapeutic applications.[2] Furthermore, its anti-aging properties are an active area of investigation.[2]

Comparative Analysis of Biological Activities

This section provides a comparative overview of the biological activities of Cyclo(-Met-Met) and other well-characterized diketopiperazines. It is important to note that the data presented is a synthesis from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Cytotoxic and Anticancer Activity

Diketopiperazines have emerged as promising candidates for anticancer drug development.[8] Their mechanisms of action are varied and can include the induction of apoptosis and cell cycle arrest.[9]

DiketopiperazineCancer Cell LineIC50/GI50 (µM)Reference
Cyclo(Tyr-Cys) HeLa (Cervical Carcinoma)- (Greatest inhibition among tested)[10]
Cyclo(l-Leu-l-Pro) U87-MG (Glioblastoma)14.5[8]
U251 (Glioblastoma)29.4[8]
HCT-116 (Colon Carcinoma)16 µg/mL[8]
Cyclo(l-Phe-l-Pro) HCT-116 (Colon Carcinoma)21.4 µg/mL[8]
OVCAR-8 (Ovarian Carcinoma)18.3 µg/mL[8]
SF-295 (Glioblastoma)16.0 µg/mL[8]
Novel 3,6-diunsaturated DKPs A549 (Lung Carcinoma)1.2 - 7.3[9]
HeLa (Cervical Carcinoma)0.7 - 8.9[9]
Cyclo(L-Pro-D-Arg) HeLa (Cervical Carcinoma)50 µg/mL[11]
Antioxidant Activity

The antioxidant potential of diketopiperazines is an area of growing interest. The presence of specific amino acid residues can contribute to free radical scavenging activity.

While quantitative, comparative data for the antioxidant activity of Cyclo(-Met-Met) is still emerging, the presence of methionine, a sulfur-containing amino acid, suggests a potential for antioxidant effects due to the ability of the sulfur atom to be oxidized.

Neuroprotective Effects

Several diketopiperazines have demonstrated significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases.[1][5][12] Their ability to cross the blood-brain barrier is a key advantage for targeting the central nervous system.[1]

  • Cyclo(His-Pro): A well-studied neuroprotective DKP, it is a metabolite of thyrotropin-releasing hormone (TRH).[12]

  • Novel Synthetic DKPs: Derivatives where the histidine in Cyclo(His-Pro) is replaced with 3,5-di-tert-butyltyrosine have shown potent neuroprotection in vitro against traumatic injury, free radical damage, and excitotoxicity.[12]

  • MetO-Containing Diketopiperazines: Diketopiperazines containing methionine sulfoxide (MetO) have been investigated for their anti-Parkinson's disease activity.[13] This is particularly relevant to Cyclo(-Met-Met), as the methionine residues can be oxidized to MetO.

The neuroprotective potential of Cyclo(-Met-Met) warrants further investigation, especially given the established neuroprotective effects of other sulfur-containing and MetO-containing DKPs.

Antimicrobial and Antifungal Activity

Diketopiperazines exhibit a broad spectrum of antimicrobial and antifungal activities.[6][14]

  • Cyclo(Pro-Trp) and Cyclo(Phe-Pro): Show broad-spectrum antibacterial properties.[14]

  • Cyclo(Trp-Pro) and Cyclo(Trp-Trp): Exhibit broad-spectrum antifungal properties.[14]

  • Proline-containing DKPs (e.g., Cyclo(Pro-Met), Cyclo(Pro-Tyr)): Have demonstrated strong antibacterial potential against pathogenic bacteria like P. aeruginosa, S. aureus, B. subtilis, and E. coli with MIC values ranging from 16 to 128 µg/mL.[6]

  • Cyclo(L-Pro-D-Arg): Shows significant antibacterial activity, with the highest activity against Klebsiella pneumoniae (MIC of 1 μg/mL).[11]

The antimicrobial spectrum of Cyclo(-Met-Met) is an area that requires further dedicated study to understand its potential as an anti-infective agent.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diketopiperazines (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add DKP compounds (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.[18][19]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[18][19]

Step-by-Step Protocol:

  • Sample Preparation: Prepare stock solutions of the diketopiperazines and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions.

  • DPPH Solution Preparation: Prepare a DPPH working solution in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value. The percentage of scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[20]

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_samples Prepare DKP and control dilutions mix Mix samples and DPPH solution in 96-well plate prep_samples->mix prep_dpph Prepare DPPH working solution prep_dpph->mix incubate Incubate 30 min in the dark mix->incubate read Read absorbance at 517 nm incubate->read calculate Calculate % scavenging activity and IC50 read->calculate

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.[21][22]

Principle: SH-SY5Y cells can be subjected to neurotoxic insults (e.g., oxidative stress with H₂O₂ or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease). The ability of a test compound to prevent or reduce the resulting cell death is a measure of its neuroprotective potential. Cell viability is typically assessed using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete growth medium. For a more neuron-like phenotype, differentiate the cells with retinoic acid (RA) and/or brain-derived neurotrophic factor (BDNF).[21]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to attach overnight.[23]

  • Pre-treatment: Pre-treat the cells with different concentrations of the diketopiperazines for a specific duration (e.g., 30 minutes to 2 hours) before inducing toxicity.[23]

  • Induction of Neurotoxicity: Add a neurotoxin such as 6-OHDA (e.g., 100 µM) or H₂O₂ to induce cell death.[23]

  • Incubation: Incubate the cells for 24 to 48 hours.[23]

  • Assessment of Cell Viability: Perform the MTT assay as described in section 4.1 to determine the percentage of viable cells.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the diketopiperazine to determine the extent of neuroprotection.

Signaling Pathways in Neuroprotection

Neuroprotection_Pathways cluster_stress Cellular Stressors cluster_dkp Diketopiperazine Intervention cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress (e.g., H₂O₂, 6-OHDA) mapk MAPK Pathway (ERK, JNK, p38) stress->mapk activates apoptosis Apoptosis & Cell Death stress->apoptosis induces dkp Cyclo(-Met-Met) & Other DKPs pi3k_akt PI3K/Akt Pathway dkp->pi3k_akt activates dkp->mapk modulates nrf2 Nrf2 Pathway dkp->nrf2 activates survival Cell Survival & Neuroprotection pi3k_akt->survival promotes mapk->apoptosis can lead to nrf2->survival promotes antioxidant response

Caption: Key signaling pathways involved in neuroprotection by diketopiperazines.

Conclusion and Future Directions

Cyclo(-Met-Met) represents an intriguing yet understudied diketopiperazine with demonstrated cytocompatibility. While direct comparative data on its biological activities are still limited, the broader landscape of DKP research provides a strong rationale for its further investigation. The diverse and potent activities of other DKPs in anticancer, antioxidant, neuroprotective, and antimicrobial applications suggest that Cyclo(-Met-Met), with its unique sulfur-containing structure, may hold significant therapeutic potential.

Future research should focus on conducting direct, head-to-head comparative studies of Cyclo(-Met-Met) against other DKPs in standardized biological assays. Elucidating its specific mechanisms of action and identifying its molecular targets will be crucial for advancing its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on these exciting avenues of investigation.

References

  • Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2020). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 18(1), 57.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Martins, M. B., & Carvalho, I. (2012). 2,5-diketopiperazines as neuroprotective agents. Mini reviews in medicinal chemistry, 12(1), 59–70.
  • Determination of Cell Viability and Neuroprotection Potential by MTT Assay. (2021). MDPI.
  • SH-SY5Y Cell Culture and Gene Editing Protocols. (2025). Cyagen.
  • Li, Y., et al. (2025). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Marine Drugs, 23(1), 1.
  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). EURL ECVAM.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo. Retrieved from [Link]

  • Medicinal Chemistry and Chemical Biology of Diketopiperazine-Type Antimicrotubule and Vascular-Disrupting Agents. (2018). Journal of Synthetic Organic Chemistry, Japan, 76(8), 846-857.
  • Timeline of experimental procedure for SH-SY5Y cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Faden, A. I., et al. (2002). Synthesis and biological activity of novel neuroprotective diketopiperazines. Bioorganic & medicinal chemistry, 10(9), 3043–3048.
  • Determination of peptide antioxidant activity by DPPH method. (n.d.). BioRender.com. Retrieved from [Link]

  • Wszołek, M., & Gzella, A. K. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules (Basel, Switzerland), 26(20), 6205.
  • Rinaldi, A., et al. (2022). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. International Journal of Molecular Sciences, 23(18), 10899.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • van der Merwe, E., et al. (2008). The synthesis and anticancer activity of selected diketopiperazines. Peptides, 29(8), 1305–1311.
  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). (2025). MDPI.
  • Comparative cytotoxic activity against different cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5- Diketopiperazines. (2023). Preprints.org.
  • 2,5-Diketopiperazines as Neuroprotective Agents. (2012).
  • Milne, P. J., et al. (2002). Antimicrobial activity of selected cyclic dipeptides. Journal of antimicrobial chemotherapy, 50(5), 739–742.
  • Antimicrobial spectrum. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. (2025). Italian Journal of Food Science, 37(1).
  • Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. (2025). Italian Journal of Food Science.
  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2022).
  • Li, S., et al. (2020). Comparative studies on similarities and differences of cyclodipeptide oxidases for installation of C-C double bonds at the diketopiperazine ring. Applied microbiology and biotechnology, 104(6), 2523–2536.
  • Nishanth Kumar, S., et al. (2014). Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic. Folia microbiologica, 59(3), 197–202.
  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2022). Beijing Institute of Technology.
  • Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. (2025). MDPI.
  • Microbiology Q&A ANTIBIOTICS Spectrum Pocket Guide. (2025, January 17). YouTube. Retrieved from [Link]

Sources

Head-to-Head Comparison: Cyclo(-Met-Met) vs. Bioactive Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Cyclo(-Met-Met) (CMM) represents a unique class of 2,5-diketopiperazines (DKPs) characterized by a dual-sulfur core. Unlike its more ubiquitous analogs such as Cyclo(-His-Pro) or Cyclo(-Met-Pro), CMM offers a stoichiometric advantage in oxidative stress handling due to its two oxidizable thioether side chains. This guide objectively compares CMM against key analogs, evaluating antioxidant capacity, physicochemical stability, and synthetic accessibility.

The Verdict: While Cyclo(-Met-Pro) offers superior aqueous solubility and established antiviral data, Cyclo(-Met-Met) excels as a "molecular bodyguard," providing a renewable antioxidant scaffold capable of absorbing twice the reactive oxygen species (ROS) load per molecule via the Methionine Sulfoxide Reductase (Msr) pathway.

The Contenders: Structural & Functional Profile
CompoundAbbr.Key FeaturePrimary Application
Cyclo(-Met-Met) CMM Dual-thioether side chainsHigh-capacity ROS scavenging; "Sacrificial" antioxidant.
Cyclo(-Met-Pro) CMP Proline-induced rigidityAntiviral (Influenza A); High oral bioavailability.
Cyclo(-His-Pro) CHP Imidazole-Proline scaffoldNeuroprotection; Gut-brain axis signaling (TRH metabolite).
Cyclo(-Ala-Met) CAM Single-Met / Minimal steric bulkControl analog for hydrophobicity studies.
Critical Analysis: Head-to-Head Performance
A. Antioxidant Mechanism (The "Sulfur Cycle")

The primary differentiator of CMM is its capacity to participate in the Methionine Sulfoxide Reductase (Msr) repair cycle.[1] Unlike phenolic antioxidants (which often form stable radicals), methionine-based DKPs function as reversible scavengers.

  • CMM Advantage: Contains two methionine residues, theoretically allowing it to scavenge two moles of ROS (e.g., H₂O₂) per mole of DKP, forming Cyclo(-Met(O)-Met(O)).

  • Analogs (CMP/CAM): Limited to single-site oxidation.

  • CHP: Relies on the imidazole ring (hydrogen atom transfer), which is pH-dependent and less specific for lipid peroxides than the thioether mechanism.

B. Physicochemical Properties & Solubility

DKP formation removes the zwitterionic character of the precursor amino acids, significantly increasing lipophilicity and membrane permeability.

PropertyCyclo(-Met-Met)Cyclo(-Met-Pro)Cyclo(-His-Pro)
Calc. LogP ~ -0.5 to 0.1 (Est.)~ -1.2~ -2.4
Water Solubility ModerateHighVery High
Membrane Permeability High (Passive Diffusion)High (Carrier-mediated + Passive)Moderate (Paracellular)
Proteolytic Stability Excellent (>24h in plasma)ExcellentExcellent
  • Analysis: CMM is more hydrophobic than CMP due to the absence of the polar proline backbone constraint and the presence of two non-polar ethyl-methyl-thioether chains. This makes CMM a superior candidate for lipid bilayer protection , whereas CHP is better suited for aqueous cytosolic targets.

C. Synthetic Accessibility

CMM is prone to lower yields in standard solid-phase peptide synthesis (SPPS) due to the difficult cyclization of two bulky methionine residues. However, it excels in Green Thermal Cyclization .

  • CMM: 96%+ yield via microwave-assisted cyclization in water (see Protocol below).

  • CMP: Easily synthesized; Proline facilitates the cis-conformation required for ring closure (the "Proline Turn" effect).

  • CHP: Spontaneous formation from TRH-Gly, but synthetic cyclization requires protection of the Histidine imidazole to prevent side reactions.

Mechanistic Insight: The Msr Repair Cycle

The biological value of CMM lies in its ability to be regenerated. The diagram below illustrates the catalytic cycle where CMM acts as a renewable ROS sink.

G CMM Cyclo(-Met-Met) (Reduced) Inter CMM->Inter ROS ROS (H₂O₂/HO•) ROS->Inter CMM_Ox Cyclo(-Met(O)-Met) (Sulfoxide) Inter->CMM_Ox Scavenging Msr MsrA / MsrB (Enzymatic Repair) CMM_Ox->Msr Substrate Binding Msr->CMM Reduction (NADPH dependent)

Figure 1: The Methionine Sulfoxide Reductase (Msr) cycle.[1][2][3] CMM scavenges ROS to form the sulfoxide derivative, which is subsequently reduced back to the parent CMM by Msr enzymes, restoring antioxidant capacity.[3]

Experimental Protocol: Green Synthesis of Cyclo(-Met-Met)

Objective: High-yield synthesis of CMM without toxic organic solvents, utilizing the "Microwave-Assisted Water Cyclization" method.

Reagents:

  • H-Met-Met-OH (Linear Dipeptide) - >98% Purity.

  • Deionized Water (Milli-Q grade).

  • Ethanol (for crystallization).[4]

Equipment:

  • Microwave Reactor (e.g., Biotage Initiator or CEM Discover) capable of maintaining 150°C/15 bar.

  • High-pressure reaction vial (10-20 mL).

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of linear H-Met-Met-OH in 10 mL of deionized water within the microwave vial.

    • Note: The dipeptide may not fully dissolve at room temperature. Do not add base/acid; neutral pH is preferred for this green method.

  • Microwave Irradiation: Seal the vial and program the reactor:

    • Temperature: 150°C

    • Time: 30 minutes

    • Absorption: High

    • Stirring: 600 rpm

  • Cooling & Crystallization:

    • Allow the reactor to cool the vial to <50°C.

    • Transfer the solution to a beaker. CMM often precipitates upon cooling due to lower solubility compared to the linear precursor.

    • If no precipitate forms, concentrate the solution via rotary evaporation to 2 mL and add 10 mL of cold Ethanol.

  • Purification:

    • Filter the white precipitate.

    • Recrystallize from hot Water:Ethanol (1:1).

  • Validation (Self-Check):

    • LC-MS: Confirm mass (Calculated MW: ~262.37 Da). Look for the [M+H]+ peak.

    • NMR: ¹H-NMR should show the disappearance of the alpha-amine/carboxyl signals characteristic of the linear peptide and a shift in the alpha-proton region.

References
  • Green Synthesis of Diketopiperazines

    • Title: Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity.
    • Source: Int. J. Mol. Sci. (2021).
    • URL:[Link]

  • Methionine Antioxidant Mechanism

    • Title: Methionine in proteins defends against oxidative stress.[3][5][6]

    • Source: PNAS (2003).
    • URL:[Link]

  • Cyclo(Met-Pro)

    • Title: Cyclic dipeptides from lactic acid bacteria inhibit prolifer
    • Source: J. Microbiol. (2013).
    • URL:[Link]

  • Diketopiperazine Properties

    • Title: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive N
    • Source: Chemical Reviews (2012).
    • URL:[Link]

Sources

Safety Operating Guide

Technical Advisory: Disposal & Handling of Cyclo(-Met-Met)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical standard operating procedure (SOP) for the safe handling and disposal of Cyclo(-Met-Met) . It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols backed by chemical logic.

Operational Abstract

Cyclo(-Met-Met) (CAS: 36963-02-7) is a sulfur-rich cyclic dipeptide (diketopiperazine). Unlike standard organic waste, its disposal is governed by its high sulfur content (generating SOₓ upon combustion) and its stability as a cyclic structure.

  • Immediate Action: Segregate from oxidizers and strong acids.

  • Disposal Method: High-temperature incineration with flue-gas scrubbing (for sulfur oxides).

  • Prohibited: Do not dispose of down drains. Do not mix with halogenated waste unless necessary for solubility.

Compound Intelligence & Chemical Profile

To dispose of a chemical safely, one must understand its resistance to degradation and its combustion byproducts.

PropertyDataOperational Implication
Chemical Name 3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dioneDefines the sulfur load per mole.
CAS Number 36963-02-7 Use for waste manifesting.
Formula C₁₂H₂₂N₂O₂S₂Sulfur Content: ~21.9% by weight.
Solubility Low in water; Soluble in DMSO, MeOHWater rinsing alone is ineffective for decontamination.
Stability High (Cyclic amide bond)Resistant to enzymatic degradation; persistent in environment.
Reactivity Sensitive to strong oxidizersRisk: Exothermic reaction evolving sulfoxides/sulfones.
Hazard Assessment: The "Sulfur Factor"

While Cyclo(-Met-Met) is generally considered low toxicity (based on its amino acid precursors), its disposal hazard lies in its elemental composition.

  • Combustion Hazard: When incinerated, the thioether (sulfide) groups oxidize to Sulfur Dioxide (SO₂) and Sulfur Trioxide (SO₃) .

    • Mechanism:[1][2][3][4]

      
      
      
    • Impact: Standard laboratory incinerators without scrubbers may release corrosive acid gases.

  • Bioactivity Risk: Cyclic dipeptides often exhibit higher biological permeability than linear peptides. Treat as a Pharmacologically Active Substance until verified otherwise.

Disposal Protocol: Step-by-Step
A. Solid Waste (Pure Compound)
  • Classification: Non-RCRA Regulated (unless mixed with listed solvents), but treat as Hazardous Chemical Waste .

  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must explicitly state "Contains Sulfur" to alert waste handlers of incineration requirements.

    • Label Text: "Waste Cyclo(-Met-Met) - High Sulfur Content - Incinerate with Scrubbing."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Cyclo(-Met-Met) is often synthesized or handled in organic solvents. Segregation is critical to prevent cross-reactivity.

  • Non-Halogenated Solvents (e.g., Methanol, DMSO):

    • Primary Stream: Combine with general organic non-halogenated waste.

    • Condition: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the carboy. Oxidation of the sulfide side chains can be exothermic and generate pressure.

  • Aqueous Streams:

    • Prohibition: Do NOT pour down the sink. The compound's low water solubility can lead to precipitation and plumbing blockages, creating a long-term contamination reservoir.

    • Action: Collect as "Aqueous Chemical Waste" for off-site treatment.

C. Decontamination of Glassware

Because Cyclo(-Met-Met) has poor water solubility, standard soap and water washing is insufficient and may leave residue.

  • Solvent Rinse: Triple rinse glassware with a small volume of Methanol or Acetone .

  • Collection: Collect the solvent rinsate into the "Organic Waste" container.

  • Final Wash: Wash glassware with detergent and water only after the solvent rinse.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste: Cyclo(-Met-Met) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE/Glass Label: 'High Sulfur' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogen Aqueous Aqueous (Buffers) SolventCheck->Aqueous HaloAction Segregate: Halogenated Waste (Do NOT mix with Oxidizers) Halogen->HaloAction NonHaloAction General Organic Waste (High BTU Incineration) NonHalogen->NonHaloAction AqAction Collect as Chemical Waste (Do NOT Drain Pour) Aqueous->AqAction

Figure 1: Decision matrix for the segregation and disposal of Cyclo(-Met-Met) based on physical state and solvent carrier.

Regulatory Compliance & Emergency Response
Regulatory Framework (USA - RCRA)
  • Classification: Cyclo(-Met-Met) is not a P-listed or U-listed waste (40 CFR § 261.33).

  • Generator Status: Disposal must adhere to "Process Waste" regulations. The generator is responsible for characterizing the waste.

  • Recommendation: Due to the sulfur content and potential bioactivity, classify as "Non-Regulated Hazardous Waste" to ensure incineration rather than landfilling.

Emergency Spill Procedures
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended for powder spills to prevent inhalation of particulates.

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.

    • Solution: Absorb with vermiculite or sand.[1]

  • Deactivation: Clean the surface with 10% bleach solution (oxidizes trace sulfides to soluble sulfates) followed by water.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 140188, 3,6-Bis[2-(methylthio)ethyl]piperazine-2,5-dione. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • Alberta Government. (2024). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.